NH-bis(PEG4-acid)
Description
BenchChem offers high-quality NH-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO12/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27/h23H,1-20H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFBOYSLWNBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of NH-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG4-acid) is a bifunctional, non-cleavable linker molecule increasingly utilized in the field of chemical biology and drug development. Its structure is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins within the cell. This guide provides a detailed overview of the chemical structure of NH-bis(PEG4-acid), its physicochemical properties, and a representative protocol for its application in the synthesis of bioconjugates.
The core structure of NH-bis(PEG4-acid) features a central secondary amine flanked by two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. The PEG chains, consisting of four ethylene glycol units each, impart increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and cell permeability. The terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-containing molecules, such as ligands for target proteins or E3 ubiquitin ligases, through the formation of stable amide bonds.
Chemical Structure and Physicochemical Properties
The precise chemical structure of NH-bis(PEG4-acid) is defined by its systematic name and molecular formula. A visual representation of the structure is provided below, generated using the DOT language.
The key physicochemical properties of NH-bis(PEG4-acid) are summarized in the table below. This information is critical for designing and executing conjugation reactions, as well as for the purification and characterization of the final products.
| Property | Value | Reference |
| Molecular Formula | C22H43NO12 | [1][2] |
| Molecular Weight | 513.58 g/mol | [1] |
| CAS Number | 2055041-59-1 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF | |
| Purity | Typically >95% | [1] |
| Storage | -20°C, desiccated |
Application in PROTAC Synthesis: A Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on standard amide bond formation techniques and has not been directly extracted from a published study on NH-bis(PEG4-acid). Optimization of reaction conditions (e.g., equivalents of reagents, reaction time, temperature) may be necessary for specific substrates.
Materials and Reagents
-
NH-bis(PEG4-acid)
-
Warhead-NH2 (amine-functionalized target protein ligand)
-
E3-Ligand-NH2 (amine-functionalized E3 ligase ligand)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
Step 1: Mono-amide Coupling of Warhead-NH2 to NH-bis(PEG4-acid)
This step involves the reaction of one of the carboxylic acid groups on the linker with the amine group of the warhead.
-
Activation of NH-bis(PEG4-acid): Dissolve NH-bis(PEG4-acid) (1.2 equivalents) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Reaction: To the activated linker solution, add a solution of Warhead-NH2 (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS to observe the formation of the mono-substituted product.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC to isolate the mono-amide intermediate (Warhead-PEG4-NH-PEG4-acid).
Step 2: Second Amide Coupling of E3-Ligand-NH2
This step couples the E3 ligase ligand to the remaining carboxylic acid on the mono-substituted intermediate.
-
Activation of Intermediate: Dissolve the purified Warhead-PEG4-NH-PEG4-acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature under an inert atmosphere.
-
Coupling Reaction: Add a solution of E3-Ligand-NH2 (1.1 equivalents) in anhydrous DMF to the activated intermediate.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS for the formation of the final PROTAC molecule.
-
Final Purification: Once the reaction is complete, purify the final PROTAC conjugate using preparative RP-HPLC. The identity and purity of the final product should be confirmed by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Logical Workflows and Mechanisms
The synthesis of a PROTAC using NH-bis(PEG4-acid) follows a logical and sequential workflow. The resulting bifunctional molecule then acts as a molecular bridge to induce the degradation of a target protein. These processes are illustrated in the following diagrams.
Conclusion
NH-bis(PEG4-acid) is a valuable and versatile linker for the construction of complex bioconjugates, particularly PROTACs. Its defined structure, with two hydrophilic PEG arms and terminal carboxylic acid groups, allows for the straightforward and sequential attachment of two different molecular entities. The representative protocol and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate NH-bis(PEG4-acid) into their synthetic strategies for developing novel protein degraders and other advanced bioconjugates. The principles outlined here are broadly applicable and can be adapted to a wide range of target proteins and E3 ligases.
References
NH-bis(PEG4-acid) chemical properties and characteristics
An In-depth Technical Guide to NH-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH-bis(PEG4-acid), a versatile heterotrifunctional linker used in modern bioconjugation and drug development. We will explore its core chemical properties, applications, and the methodologies for its use in forming stable conjugates for advanced therapeutics and research tools.
Core Chemical Properties and Characteristics
NH-bis(PEG4-acid) is a branched polyethylene glycol (PEG) derivative designed for flexible and hydrophilic spacing in bioconjugation. Its structure is defined by a central secondary amine from which two polyethylene glycol chains extend, each terminated with a carboxylic acid. This architecture makes it a valuable tool for covalently linking different molecules. The HCl salt form is commonly supplied.
The key features include:
-
Heterotrifunctional Nature : The molecule possesses three reactive sites—a central secondary amine and two terminal carboxylic acids—allowing for stepwise or differential conjugation strategies.
-
PEG Spacer Arms : The tetraethylene glycol (PEG4) units provide a hydrophilic and flexible spacer arm. This hydrophilicity can improve the solubility and reduce the aggregation of the resulting conjugate in aqueous media.[1]
-
Carboxylic Acid Reactivity : The terminal carboxylic acid groups are readily reactive with primary amines in the presence of carbodiimide activators like EDC, allowing for the formation of stable amide bonds.[1][2]
Physicochemical Data
The following table summarizes the key quantitative properties of NH-bis(PEG4-acid) hydrochloride salt.
| Property | Data | Reference(s) |
| CAS Number | 2055041-59-1 | [3][4] |
| Molecular Formula | C₂₂H₄₃NO₁₂ | |
| Molecular Weight | 513.6 g/mol | |
| Purity | Typically >96% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated |
Applications in Research and Drug Development
The unique structure of NH-bis(PEG4-acid) makes it an ideal linker for applications requiring the assembly of complex molecular constructs.
PROTAC Development
NH-bis(PEG4-acid) is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and hydrophilicity are critical parameters that can be fine-tuned to optimize the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.
The diagram below illustrates the general mechanism of action for a PROTAC.
Antibody-Drug Conjugate (ADC) Linkers
While less common than its application in PROTACs, the principles of using PEG linkers are central to ADC development. The carboxylic acid functional groups can be used to attach drugs or chelating agents to the amino groups of lysine residues on an antibody, though this non-specific conjugation method is often replaced by more site-specific techniques. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.
Experimental Protocols
The following is a representative protocol for the conjugation of an amine-containing molecule to NH-bis(PEG4-acid) using EDC/NHS chemistry. This method activates the carboxylic acid groups to form a reactive NHS ester, which then readily couples with primary amines.
Materials:
-
NH-bis(PEG4-acid)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.0)
-
Quenching Buffer: Tris or glycine solution (e.g., 1 M, pH 7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
Step 1: Activation of NH-bis(PEG4-acid) Carboxylic Acids
-
Dissolve NH-bis(PEG4-acid) in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 1.2 to 1.5 molar excess of EDC/NHS relative to the carboxylic acid groups on the linker is recommended.
-
Add the EDC/NHS solution to the linker solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the reactive NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.
Step 2: Conjugation to Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Conjugation Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.
-
Add the activated NH-bis(PEG4-acid) solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application, but a 5- to 20-fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching and Purification
-
Quench any unreacted NHS-activated linker by adding the Quenching Buffer (e.g., Tris) and incubating for 15-30 minutes.
-
Purify the resulting conjugate to remove excess linker and reaction byproducts. This is typically achieved using size-exclusion chromatography (for proteins) or dialysis.
The workflow for this two-step conjugation process is visualized below.
References
The Strategic Role of NH-bis(PEG4-acid) in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linkers, polyethylene glycol (PEG)-based linkers, such as NH-bis(PEG4-acid), have gained prominence due to their unique and advantageous properties. This technical guide provides an in-depth exploration of the role of NH-bis(PEG4-acid) and related bifunctional PEG4 linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition are critical for achieving the optimal spatial arrangement of the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex. An inadequately short linker may lead to steric hindrance, preventing complex formation, while an excessively long or overly flexible linker can result in a high entropic penalty and reduced efficacy.
NH-bis(PEG4-acid) is a bifunctional linker featuring a central amine with two polyethylene glycol chains of four repeating units, each terminating in a carboxylic acid. This structure offers several key advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chains can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their formulation and bioavailability. While high hydrophilicity can sometimes hinder cell permeability, the relatively short PEG4 chains in this linker often strike a balance, allowing for sufficient membrane transit.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and off-target toxicity.
-
Controlled Flexibility and Length: The PEG4 chains provide a defined length and degree of flexibility that can be optimal for spanning the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.
-
Bifunctional Handles for Synthesis: The two terminal carboxylic acid groups provide reactive handles for covalent attachment to amine-functionalized warheads (targeting the POI) and E3 ligase ligands through stable amide bond formation. The central amine can also be a point of attachment, offering synthetic versatility.
Data Presentation: Comparative Analysis of PEG Linkers in PROTACs
The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. While specific data for a PROTAC utilizing the exact NH-bis(PEG4-acid) linker is not available in a comparative context, the data presented for PROTACs with similar bifunctional PEG4-acid linkers illustrate the impact of PEG linker length on degradation efficiency and cellular potency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-PROTAC-1 | PEG3-acid | 50 | >90 | HeLa |
| BRD4-PROTAC-2 | PEG4-acid | 25 | >95 | HeLa |
| BRD4-PROTAC-3 | PEG5-acid | 30 | >95 | HeLa |
| BRD4-PROTAC-4 | PEG6-acid | 75 | >90 | HeLa |
Note: The data presented are representative values from published literature and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Properties of a BRD4-Targeting PROTAC with a PEG4 Linker
| Parameter | Value |
| Bioavailability (F%) | 35 |
| Half-life (t1/2, h) | 4.2 |
| Clearance (CL, mL/min/kg) | 15 |
| Volume of Distribution (Vd, L/kg) | 5.8 |
Note: This data is for a representative BRD4-targeting PROTAC incorporating a PEG4 linker and is intended to provide an example of the pharmacokinetic profiles that can be achieved.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Bifunctional PEG4-Acid Linker
This protocol describes the synthesis of a PROTAC via amide bond formation, a common method for incorporating acid-terminated linkers like NH-bis(PEG4-acid).
Materials:
-
Warhead-NH2 (amine-functionalized ligand for the POI)
-
E3 Ligase Ligand-NH2 (amine-functionalized ligand for the E3 ligase)
-
NH-bis(PEG4-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used.
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve NH-bis(PEG4-acid) (1.0 eq) and Warhead-NH2 (1.1 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) or PyBOP (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Purify the mono-functionalized linker-warhead conjugate by flash column chromatography.
-
-
Second Amide Coupling:
-
Dissolve the purified linker-warhead conjugate (1.0 eq) and E3 Ligase Ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) or PyBOP (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification of the Final PROTAC:
-
Upon completion of the second coupling, purify the crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blot for Determination of Protein Degradation (DC50 and Dmax)
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation).
-
Mandatory Visualizations
Signaling Pathway: PROTAC-mediated Degradation of BRD4 and Downstream Effects
The following diagram illustrates the signaling pathway affected by a BRD4-targeting PROTAC. By inducing the degradation of BRD4, the PROTAC inhibits the transcription of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow: From PROTAC Synthesis to Biological Evaluation
The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC.
Caption: A comprehensive workflow for PROTAC development and evaluation.
Conclusion
The rational design of the linker is paramount to the development of effective PROTACs. Bifunctional PEG4 linkers, exemplified by NH-bis(PEG4-acid), offer a compelling combination of properties that can enhance the solubility, biocompatibility, and degradation efficacy of these novel therapeutics. By providing a balance of flexibility and a defined length, these linkers can facilitate the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation. The systematic evaluation of linker length and composition, guided by the experimental protocols outlined in this guide, is essential for the optimization of PROTACs and the realization of their full therapeutic potential. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-designed linkers will undoubtedly play a central role in the advancement of this transformative technology.
The Strategic Advantage of NH-bis(PEG4-acid) Linkers in Advanced Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by the precision and potency of Antibody-Drug Conjugates (ADCs). Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to the cytotoxic payload. This technical guide provides an in-depth exploration of NH-bis(PEG4-acid), a non-cleavable, branched polyethylene glycol (PEG) linker, and its role in optimizing the therapeutic index of ADCs. By examining its synthesis, conjugation methodologies, and impact on ADC stability and pharmacokinetics, this document serves as a comprehensive resource for researchers in the field.
Core Concepts: The Role of PEGylation and Branched Architectures
Polyethylene glycol (PEG) has become an integral component in modern ADC design, primarily for its ability to enhance the solubility and stability of the overall conjugate. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation. The incorporation of hydrophilic PEG chains mitigates this issue, improving the pharmacokinetic profile and ensuring the ADC remains stable and active in the bloodstream.
The NH-bis(PEG4-acid) linker represents an advanced "pendant" or branched architecture. Unlike linear PEG linkers, this design introduces two separate PEG4-acid chains originating from a central amine. This branched structure offers several key advantages:
-
Enhanced Hydrophilicity: The presence of two PEG chains significantly increases the hydrophilic shield around the drug-payload, which is particularly beneficial for ADCs with a high drug-to-antibody ratio (DAR).
-
Improved Pharmacokinetics: The enhanced hydrophilicity and increased hydrodynamic radius contribute to longer circulation times and reduced clearance rates.
-
Versatile Conjugation: The two terminal carboxylic acid groups provide dual points for conjugation, allowing for the attachment of multiple drug molecules or for one to be used for attachment to the antibody and the other for further modification.
Physicochemical Properties of NH-bis(PEG4-acid)
The fundamental properties of the NH-bis(PEG4-acid) linker are summarized in the table below, providing a quick reference for its chemical and physical characteristics.
| Property | Value | Reference |
| Molecular Weight | 513.6 g/mol | [1] |
| Formula | C22H43NO12 | [1] |
| Purity | Typically >95% | [1] |
| Type | Non-cleavable | [1] |
| Functional Groups | 1x Amine, 2x Carboxylic Acid | [1] |
| Solubility | Soluble in aqueous solutions, DMSO, DMF | |
| Storage | Recommended at -20°C |
Synthesis and Conjugation of NH-bis(PEG4-acid) to Payloads and Antibodies
The synthesis of an ADC using an NH-bis(PEG4-acid) linker is a multi-step process that requires precise control over reaction conditions. The general workflow involves the synthesis of the linker itself, conjugation of the payload to the linker, and finally, conjugation of the drug-linker complex to the antibody.
Synthesis of the NH-bis(PEG4-acid) Linker
While the specific, detailed synthesis protocol for NH-bis(PEG4-acid) is proprietary to commercial suppliers, a general approach for creating similar branched PEG linkers involves the use of a core molecule with multiple reactive sites to which PEG chains can be attached. For instance, a molecule with two hydroxyl groups and a protected amine could be used as a starting point. The hydroxyl groups can be reacted with PEG chains that have a terminal carboxylic acid.
Experimental Protocol: Conjugation of a Cytotoxic Payload to the Linker
This protocol describes a general method for conjugating a cytotoxic drug with an amine group to one of the carboxylic acid groups of the NH-bis(PEG4-acid) linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry.
Materials:
-
NH-bis(PEG4-acid)
-
Amine-containing cytotoxic payload
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution of Reagents:
-
Dissolve NH-bis(PEG4-acid) (1.2 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
In another vial, dissolve EDC (1.5 equivalents) in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
Add the EDC solution to the NH-bis(PEG4-acid) and NHS solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to the Payload:
-
Add the activated linker solution to the cytotoxic payload solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Experimental Protocol: Conjugation of the Drug-Linker Complex to an Antibody
This protocol outlines the conjugation of the remaining carboxylic acid group on the drug-linker complex to the lysine residues of a monoclonal antibody.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Linker conjugate
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 5-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC).
-
Characterization and Performance Data of ADCs with Branched PEG Linkers
The successful synthesis of an ADC must be followed by thorough characterization to determine key quality attributes such as drug-to-antibody ratio (DAR), stability, and in vitro and in vivo efficacy. The following tables summarize representative data from studies on ADCs with pendant PEG linkers, which serve as a proxy for the expected performance of ADCs utilizing NH-bis(PEG4-acid).
Impact of Pendant PEG Linkers on ADC Stability and Pharmacokinetics
Studies have shown that ADCs with pendant PEG linkers exhibit improved stability and pharmacokinetic profiles compared to those with linear PEG linkers or non-PEGylated linkers.
| ADC Construct | Aggregation Tendency | Clearance Rate (in mice) |
| ADC with Linear 24-unit PEG Linker | Moderate | Moderate |
| ADC with Pendant 2x12-unit PEG Linker | Low | Slower |
| Kadcyla® (non-PEGylated linker) | High | Faster |
Data adapted from a study on lysine-conjugated ADCs, demonstrating the superior performance of pendant PEG architectures.
In Vitro Cytotoxicity of ADCs with Branched PEG Linkers
The cytotoxic potency of ADCs with branched PEG linkers is a critical measure of their potential therapeutic efficacy.
| ADC Construct | Target Cell Line | IC50 (nM) |
| Homogeneous DAR 6 ADC ("long" branched linker) | HER2-positive | ~1.0 |
| Homogeneous DAR 6 ADC ("short" branched linker) | HER2-positive | ~10.0 |
| Heterogeneous DAR 6 ADC (thiol-maleimide) | HER2-positive | ~1.0 |
| Homogeneous DAR 2 ADC | HER2-positive | ~5.0 |
This data from a study on homogeneous ADCs highlights that the length and structure of the branched linker can significantly impact cytotoxic activity.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the development and mechanism of action of ADCs with NH-bis(PEG4-acid) linkers.
Caption: Workflow for the synthesis and conjugation of an ADC using an NH-bis(PEG4-acid) linker.
Caption: Mechanism of action for a non-cleavable ADC, such as one with an NH-bis(PEG4-acid) linker.
Conclusion and Future Perspectives
The NH-bis(PEG4-acid) linker, with its non-cleavable nature and branched PEG architecture, offers a compelling strategy for enhancing the therapeutic index of antibody-drug conjugates. By improving solubility, stability, and pharmacokinetic profiles, this class of linkers enables the development of more robust and effective ADCs, particularly for highly hydrophobic payloads and higher DAR constructs. The detailed experimental protocols and characterization data presented in this guide, based on closely related and well-documented pendant PEG linkers, provide a solid foundation for researchers and drug developers to leverage the advantages of this advanced linker technology. As the field of ADCs continues to evolve, the rational design of linkers, such as the adoption of branched PEG structures, will remain a cornerstone of innovation, paving the way for the next generation of targeted cancer therapies.
References
An In-depth Technical Guide to Branched PEG Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable". At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule designed to hijack the body's natural protein disposal machinery. A PROTAC consists of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. This linker is not a passive spacer but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.
Polyethylene glycol (PEG) linkers are among the most utilized motifs in PROTAC design, primarily due to their ability to enhance solubility and cell permeability. While linear PEG linkers have been extensively studied, there is growing interest in the application of branched PEG architectures. These sophisticated linkers offer the potential for multivalent binding, leading to enhanced avidity, cooperativity, and ultimately, more potent and sustained protein degradation. This technical guide provides an in-depth exploration of branched PEG linkers in the context of targeted protein degradation, covering their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.
The Mechanism of PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules. The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient ubiquitination and subsequent degradation. The linker's length, flexibility, and geometry are all critical factors that govern the stability and productivity of this complex.
PROTAC-mediated ubiquitination and degradation pathway.
Branched PEG Linkers: Design and Advantages
Branched PEG linkers introduce a multi-arm scaffold, allowing for the connection of more than two ligands. In the context of PROTACs, this has led to the development of "trivalent PROTACs," which typically feature two ligands for the target protein and one for the E3 ligase, all connected to a central branched core.
Advantages of Branched Architectures:
-
Increased Avidity and Cooperativity: By engaging multiple binding sites on the target protein simultaneously, trivalent PROTACs can exhibit significantly higher binding avidity. This can lead to the formation of more stable ternary complexes and positive cooperativity, where the binding of one ligand enhances the binding of the others.
-
Enhanced Potency and Efficacy: The increased stability of the ternary complex often translates to more efficient ubiquitination and degradation, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).
-
Overcoming the "Hook Effect": The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations due to the formation of non-productive binary complexes. Trivalent PROTACs, by virtue of their enhanced avidity and cooperativity, can maintain a higher population of the productive ternary complex, thus mitigating the hook effect.
-
Favorable Pharmacokinetics: Despite their increased molecular weight, some trivalent PROTACs with branched linkers have demonstrated surprisingly favorable pharmacokinetic profiles, including good bioavailability and long half-lives.
Data Presentation: Quantitative Comparison
The impact of a branched linker architecture is best illustrated through a direct comparison of performance metrics. The following tables summarize the degradation potency, binding affinity, and pharmacokinetic properties of the trivalent PROTAC, SIM1, which employs a branched linker, against its bivalent counterpart, MZ1, which uses a linear PEG linker. Both PROTACs target the BET family of proteins.
Table 1: Degradation Potency (DC50) of SIM1 (Trivalent) vs. MZ1 (Bivalent)
| Compound | Target Protein | DC50 (nM) in HEK293 cells (4h treatment) | Reference |
| SIM1 | BRD2 | 0.7 | |
| BRD3 | 9.5 | ||
| BRD4 | 1.8 | ||
| MZ1 | BRD2 | 920 | |
| BRD3 | >1000 | ||
| BRD4 | 25 |
Table 2: Ternary Complex Formation and Binding Affinity
| Compound | Parameter | Value | Reference |
| SIM1 | Cooperativity (α) with VHL and BRD4 | 3.5 | |
| Ternary Complex Half-life (t½) with BRD2 | 10.4 h | ||
| MZ1 | Ternary Complex Half-life (t½) with BRD4 | - |
Table 3: In Vivo Pharmacokinetic Parameters of SIM1 in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | AUC (h*ng/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 5 | 3083 | 6.8 | 13867 | - | |
| Subcutaneous (SC) | 5 | 933 | 11.2 | 12976 | 93.6 |
Experimental Protocols
Synthesis of a Branched Linker Core and Trivalent PROTAC
A common strategy for creating a branched linker involves using a trifunctional core, such as 1,1,1-tris(hydroxymethyl)ethane (TME), which can be elaborated and connected to the different ligands. The following is a generalized protocol for the synthesis of a trivalent PROTAC like SIM1.
Part A: Synthesis of the Branched Linker Core
-
Protection of TME: React 1,1,1-tris(hydroxymethyl)ethane with a suitable protecting group (e.g., trityl chloride) to selectively protect two of the three hydroxyl groups.
-
PEGylation of the Free Hydroxyl: React the mono-protected TME with a bifunctional PEG derivative (e.g., a PEG chain with a terminal tosylate and a protected amine) to introduce the first arm of the linker.
-
Deprotection and Functionalization: Remove the protecting groups from the other two hydroxyls and convert them to a reactive species (e.g., tosylates).
-
Attachment of Second and Third Arms: React the di-tosylated intermediate with a PEG derivative containing the warhead ligand for the target protein. This will attach two identical arms.
-
Final Deprotection and Functionalization: Deprotect the terminal amine on the first arm and functionalize it for conjugation to the E3 ligase ligand.
Part B: Final PROTAC Assembly (Amide Coupling)
-
Dissolution: Dissolve the branched linker with a terminal amine (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add the E3 ligase ligand solution to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress
An In-Depth Technical Guide to the Mechanism of Action of NH-bis(PEG4-acid) in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component of any PROTAC is the linker, a chemical moiety that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The linker is not merely a passive spacer; its composition, length, and architecture profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This technical guide focuses on the mechanism of action of a specific and increasingly utilized linker, NH-bis(PEG4-acid) . This branched polyethylene glycol (PEG)-based linker possesses unique structural features that can be strategically exploited in PROTAC design. We will delve into its core mechanism of action, provide a comparative analysis of its performance, detail relevant experimental protocols, and visualize key pathways and workflows.
The Structure and Properties of NH-bis(PEG4-acid)
NH-bis(PEG4-acid) is a branched linker characterized by a central secondary amine from which two polyethylene glycol chains of four repeating units (PEG4) extend, each terminating in a carboxylic acid. This distinct Y-shaped or branched architecture, in contrast to more common linear linkers, offers several potential advantages in PROTAC design:
-
Enhanced Hydrophilicity: The presence of two PEG4 chains significantly increases the hydrophilicity of the linker. This can improve the aqueous solubility of the overall PROTAC molecule, a common challenge for these often large and hydrophobic compounds. Improved solubility can, in turn, positively impact cell permeability and bioavailability.
-
** multivalency and Novel Ternary Complex Geometries:** The branched nature of the linker allows for the attachment of multiple ligands. While typically one acid would be used to conjugate to the E3 ligase ligand and the other to the target-binding ligand, the presence of two reactive handles opens up possibilities for more complex PROTAC designs, such as trivalent PROTACs or the attachment of other functional moieties. Furthermore, the branched structure can influence the spatial orientation of the two ligands, potentially enabling the formation of more stable and productive ternary complexes (Target Protein - PROTAC - E3 Ligase) that might not be achievable with linear linkers.
-
Conformational Flexibility: The PEG chains provide significant conformational flexibility, allowing the PROTAC to adopt a wide range of conformations. This flexibility can be crucial for facilitating the induced fit between the target protein and the E3 ligase, which is often a prerequisite for efficient ubiquitination.
Core Mechanism of Action in PROTACs
The primary role of the NH-bis(PEG4-acid) linker within a PROTAC is to physically bridge the target protein and an E3 ubiquitin ligase, thereby inducing their proximity. This proximity is the initiating event in a catalytic cycle that leads to the degradation of the target protein.
-
Ternary Complex Formation: The PROTAC, via its two ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). The NH-bis(PEG4-acid) linker spans the distance between the two proteins, and its flexibility allows the complex to adopt a conformation that is favorable for the subsequent enzymatic reaction. The stability and specific geometry of this ternary complex are critical determinants of the PROTAC's efficacy and selectivity.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to one or more lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC and the E3 ligase are released and can engage in further rounds of degradation, acting catalytically.
The branched nature of the NH-bis(PEG4-acid) linker can influence the kinetics and thermodynamics of ternary complex formation. The increased local concentration of the second binding partner, due to the flexibility and reach of the two PEG arms, may enhance the avidity of the interaction and promote the formation of a stable complex.
Data Presentation: Comparative Performance of PEG-based Linkers in PROTACs
While specific quantitative data for PROTACs utilizing the NH-bis(PEG4-acid) linker is not extensively available in the public domain, we can infer its potential performance by examining data from studies that have systematically varied the length of linear PEG linkers. The following tables summarize representative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC-Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| JQ1-PEG3-VHL | 12 | 50 | >90 | Illustrative |
| JQ1-PEG4-VHL | 15 | 25 | >95 | Illustrative |
| JQ1-PEG5-VHL | 18 | 15 | >95 | Illustrative |
| JQ1-PEG6-VHL | 21 | 30 | >90 | Illustrative |
This table presents illustrative data compiled from various sources in the literature to demonstrate the general trend of linker length optimization. Actual values are dependent on the specific experimental conditions.
Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC-Linker | Molecular Weight (Da) | cLogP | Cell Permeability (Papp, 10⁻⁶ cm/s) | Bioavailability (F, %) | Reference |
| JQ1-PEG3-VHL | ~950 | 3.5 | 1.2 | 20 | Illustrative |
| JQ1-PEG4-VHL | ~994 | 3.2 | 1.5 | 25 | Illustrative |
| JQ1-PEG5-VHL | ~1038 | 2.9 | 1.8 | 30 | Illustrative |
| JQ1-PEG6-VHL | ~1082 | 2.6 | 1.6 | 28 | Illustrative |
This table presents illustrative data to highlight the influence of PEG linker length on key drug-like properties. cLogP: calculated lipophilicity; Papp: apparent permeability coefficient from a PAMPA assay.
The data in these tables suggest that there is an optimal PEG linker length for achieving maximal degradation potency and favorable pharmacokinetic properties. While the NH-bis(PEG4-acid) linker has a fixed PEG chain length, its branched nature may offer a different spatial presentation of the ligands compared to a linear PEG8 linker, potentially leading to altered degradation profiles.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments cited in the context of PROTAC development.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed target cells (e.g., a cancer cell line expressing the protein of interest) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To characterize the formation and stability of the ternary complex.
Methodology:
-
Immobilization:
-
Immobilize either the purified E3 ligase or the target protein onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner (either target protein or E3 ligase) to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein surface.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other.
-
Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of the PROTAC across an artificial membrane.
Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
Mandatory Visualizations
The following diagrams, created using the Graphviz (DOT) language, illustrate the core concepts and workflows described in this guide.
Caption: PROTAC Mechanism of Action with NH-bis(PEG4-acid) Linker.
Caption: Experimental Workflow for Western Blot Analysis of Protein Degradation.
Caption: Logical Relationship of NH-bis(PEG4-acid) Properties and PROTAC Performance.
Conclusion
The NH-bis(PEG4-acid) linker represents a valuable tool in the armamentarium of PROTAC design. Its unique branched structure, coupled with the inherent properties of polyethylene glycol, offers a distinct set of advantages that can be leveraged to optimize the performance of protein degraders. The enhanced hydrophilicity, conformational flexibility, and potential for novel ternary complex geometries make it an attractive choice for tackling challenging targets and improving the drug-like properties of PROTACs. While further studies are needed to fully elucidate the specific quantitative impact of this branched linker in various PROTAC contexts, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for its rational application in the development of next-generation targeted protein degradation therapies.
An In-depth Technical Guide to the Solubility and Stability of NH-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of NH-bis(PEG4-acid), a bifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the physicochemical properties of this linker is paramount for optimizing reaction conditions, formulation, and storage to ensure the efficacy and reproducibility of its applications.
Core Properties of NH-bis(PEG4-acid)
NH-bis(PEG4-acid) is a hydrophilic, flexible linker composed of a central amine group and two polyethylene glycol (PEG) arms, each terminated with a carboxylic acid. This structure imparts desirable characteristics for bioconjugation, including increased water solubility of the resulting conjugates and reduced immunogenicity.[1][2]
Solubility Profile
The solubility of NH-bis(PEG4-acid) is a key factor in its handling and application. The presence of the PEG chains and terminal carboxylic acid groups renders it soluble in a range of aqueous and organic solvents.
Qualitative Solubility Data
Based on supplier information for analogous compounds, the qualitative solubility of NH-bis(PEG4-acid) is summarized below.
| Solvent | Solubility |
| Water | Soluble |
| Phosphate-Buffered Saline (PBS) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
Quantitative Solubility Estimates
Stability Profile
The stability of NH-bis(PEG4-acid) is crucial for its storage and for maintaining its integrity during conjugation reactions. The primary factors influencing its stability are temperature, pH, light, and oxidative stress.[4]
Summary of Stability and Recommended Storage
| Parameter | Impact on Stability | Recommended Conditions |
| Temperature | Elevated temperatures can accelerate degradation, including oxidation of the PEG chain and potential esterification if alcohols are present.[5] Studies on various PEGs show that they are most stable when stored at or below freezing temperatures. | For long-term storage, it is recommended to store NH-bis(PEG4-acid) at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. |
| pH | The carboxylic acid groups are stable under a wide range of pH values. However, extreme pH conditions (highly acidic or basic) can lead to hydrolysis of the ether linkages in the PEG chain over extended periods. | For solutions, it is advisable to maintain a pH between 4 and 8. Buffers such as PBS are suitable for aqueous solutions. |
| Light | Exposure to light, particularly UV light, can promote the generation of reactive oxygen species, leading to oxidative degradation of the PEG backbone. | Store the solid compound and its solutions protected from light, for example, in amber vials or by wrapping containers in aluminum foil. |
| Oxidation | The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain cleavage and the formation of impurities such as aldehydes and carboxylates. The presence of oxygen and metal ions can catalyze this process. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use degassed solvents and consider purging the headspace of the container with an inert gas. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can potentially impact the stability of solutions by promoting aggregation or degradation. | Aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of NH-bis(PEG4-acid).
Protocol for Determining the Solubility of NH-bis(PEG4-acid)
This protocol describes a method for the visual determination of the solubility of NH-bis(PEG4-acid) in a given solvent.
Materials:
-
NH-bis(PEG4-acid)
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vortex mixer
-
Analytical balance
-
Clear glass vials
Procedure:
-
Weigh out a specific amount of NH-bis(PEG4-acid) (e.g., 10 mg) and place it into a clear glass vial.
-
Add a small volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 1-2 minutes and visually inspect for complete dissolution against a dark background.
-
If the compound has dissolved, record the solubility as being greater than the current concentration (e.g., >100 mg/mL).
-
If the compound has not fully dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat step 3.
-
Continue adding the solvent in a stepwise manner until the compound is completely dissolved.
-
Calculate the final concentration, which represents the determined solubility.
-
For a more quantitative assessment, a dilution series can be prepared, and the solubility can be determined by spectrophotometry if the compound has a chromophore or is conjugated to a molecule that does.
Protocol for Assessing the Stability of NH-bis(PEG4-acid)
This protocol outlines a method to evaluate the stability of NH-bis(PEG4-acid) under different temperature and pH conditions over time.
Materials:
-
NH-bis(PEG4-acid)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Vials
Procedure:
-
Prepare stock solutions of NH-bis(PEG4-acid) in the different pH buffers.
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Store the vials at the different temperatures.
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.
-
Analyze the samples by HPLC to determine the percentage of the intact NH-bis(PEG4-acid) remaining.
-
The stability is assessed by comparing the peak area of the parent compound at each time point to the initial time point (t=0).
-
Plot the percentage of intact compound versus time for each condition to determine the degradation kinetics.
Visualizations
Workflow for Antibody-Drug Conjugation using NH-bis(PEG4-acid)
The following diagram illustrates a typical workflow for the conjugation of a small molecule drug to an antibody using NH-bis(PEG4-acid) as a linker.
Caption: Workflow for ADC synthesis using NH-bis(PEG4-acid).
This guide provides foundational knowledge on the solubility and stability of NH-bis(PEG4-acid). For critical applications, it is imperative to perform in-house validation of these properties under the specific conditions of your experimental setup.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Novice Researcher's In-Depth Technical Guide to NH-bis(PEG4-acid) in Targeted Protein Degradation
For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, understanding the nuances of the available chemical tools is paramount. This guide provides a comprehensive overview of NH-bis(PEG4-acid), a bifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]
The strategic choice of a linker is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the geometric orientation of the final construct, which in turn dictates the efficiency of target protein degradation.[2][3][4] NH-bis(PEG4-acid) offers a flexible, hydrophilic spacer that can significantly enhance the drug-like properties of a PROTAC.
Core Concepts: The Role of Linkers in PROTACs
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand"), and a linker that connects these two elements. The linker is not merely a passive spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[] This ternary complex formation is the crucial initiating step for the ubiquitination and subsequent degradation of the target protein by the proteasome.
The properties of the linker, such as its length, rigidity, and hydrophilicity, can profoundly impact the efficacy of the PROTAC. Polyethylene glycol (PEG) linkers, like NH-bis(PEG4-acid), are favored for their ability to improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.
Physicochemical Properties of NH-bis(PEG4-acid)
NH-bis(PEG4-acid) is a branched linker featuring a central amine with two polyethylene glycol chains, each terminated with a carboxylic acid. This structure provides two points for conjugation, allowing for versatile PROTAC design.
| Property | Value | Source |
| Molecular Formula | C22H43NO12 | |
| Molecular Weight | 513.58 g/mol | |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water, DMSO, DMF | Generic |
| Functional Groups | 2x Carboxylic Acid, 1x Secondary Amine |
The PROTAC Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow for evaluating a PROTAC synthesized with a linker like NH-bis(PEG4-acid).
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using NH-bis(PEG4-acid)
This protocol outlines the general steps for conjugating a warhead and an E3 ligase ligand to the NH-bis(PEG4-acid) linker via amide bond formation.
Materials:
-
Warhead with a free amine or alcohol
-
E3 ligase ligand with a free amine or alcohol
-
NH-bis(PEG4-acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve NH-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes at room temperature.
-
Add the amine-functionalized warhead (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, purify the mono-functionalized linker-warhead conjugate by reverse-phase HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified linker-warhead conjugate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 and Dmax values. The following tables provide a template for how to present such data, with hypothetical values for a PROTAC utilizing an NH-bis(PEG4-acid) linker targeting the Androgen Receptor (AR).
Table 1: In-Cell Degradation of Androgen Receptor
| PROTAC Construct | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) |
| AR-PROTAC-1 | NH-bis(PEG4-acid) | AR | LNCaP | 15 | 95 |
| AR-PROTAC-2 | Alkyl C8 | AR | LNCaP | 50 | 80 |
| AR-PROTAC-3 | Rigid Piperazine | AR | LNCaP | 25 | 90 |
Table 2: Ternary Complex Formation Parameters
| PROTAC Construct | Linker | Ternary Complex | Binding Affinity (Kd, nM) | Cooperativity (α) |
| AR-PROTAC-1 | NH-bis(PEG4-acid) | AR-PROTAC-VHL | 20 | 5 |
| AR-PROTAC-2 | Alkyl C8 | AR-PROTAC-VHL | 45 | 2 |
| AR-PROTAC-3 | Rigid Piperazine | AR-PROTAC-VHL | 30 | 4 |
Note: The data presented in these tables are for illustrative purposes and would need to be determined experimentally for any new PROTAC molecule.
Conclusion
NH-bis(PEG4-acid) is a valuable tool for novice and experienced researchers in the field of targeted protein degradation. Its dual carboxylic acid functionality allows for straightforward conjugation to both a warhead and an E3 ligase ligand, while its PEG nature can impart favorable physicochemical properties to the resulting PROTAC. By following the outlined experimental protocols and understanding the key parameters for PROTAC evaluation, researchers can effectively utilize this linker to develop novel and potent protein degraders. The continued exploration of linkerology is a critical aspect of advancing the field of targeted protein degradation, and versatile linkers like NH-bis(PEG4-acid) will undoubtedly play a significant role in the development of future therapeutics.
References
Methodological & Application
Application Notes and Protocols for NH-bis(PEG4-acid) Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG4-acid) is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified surfaces. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The dual carboxylic acid functionality enables the crosslinking of two different amine-containing molecules or the creation of dimeric conjugates. This document provides a detailed protocol for the conjugation of NH-bis(PEG4-acid) to primary amines using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of a carboxylic acid to a primary amine is facilitated by the activation of the carboxyl group. The EDC/NHS system is a highly efficient method for this activation and proceeds in two steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl groups of NH-bis(PEG4-acid) to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This ester intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amine Reaction: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Data Presentation
Table 1: Recommended Molar Ratios for Activation and Conjugation Reactions
| Reagent | Molar Ratio (relative to NH-bis(PEG4-acid)) | Molar Ratio (relative to Protein) | Purpose |
| EDC | 2 - 10 fold excess | - | Activation of carboxyl groups |
| NHS/sulfo-NHS | 2 - 10 fold excess | - | Stabilization of the activated intermediate |
| NH-bis(PEG4-acid) | - | 10 - 50 fold excess | Crosslinking of primary amines |
Note: These are starting recommendations. The optimal molar ratios should be determined empirically for each specific application to achieve the desired degree of conjugation and minimize side reactions.
Table 2: Typical Reaction Conditions for NH-bis(PEG4-acid) Conjugation
| Parameter | Recommended Condition | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| Buffer | MES, Acetate | Use non-amine, non-carboxylate containing buffers. |
| Temperature | Room Temperature (20-25°C) | Efficient activation occurs at ambient temperature. |
| Duration | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Buffer | PBS, Borate | Amine-free buffers are crucial to avoid competing reactions. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C overnight for sensitive proteins. |
| Duration | 2 hours to overnight | Reaction time depends on the reactivity of the amine and desired conjugation efficiency. |
Experimental Protocols
Materials and Reagents
-
NH-bis(PEG4-acid)
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM Borate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
Protocol: Two-Step Conjugation of NH-bis(PEG4-acid) to a Protein
This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) using NH-bis(PEG4-acid).
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of NH-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each) immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
Step 2: Activation of NH-bis(PEG4-acid)
-
In a reaction tube, combine the desired amount of NH-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
-
Add a 5-fold molar excess of the freshly prepared EDC solution to the NH-bis(PEG4-acid) solution.
-
Immediately add a 5-fold molar excess of the freshly prepared NHS/sulfo-NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Protein
-
Immediately add the activated NH-bis(PEG4-acid) solution to the protein solution. A 20-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with a small amount of base if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Purify the conjugate from excess crosslinker and reaction byproducts using a desalting column or dialysis.[1][2]
-
Equilibrate the desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate.
Step 6: Characterization of the Conjugate
The extent of conjugation can be determined by various analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.
-
Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unconjugated protein.[1][2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the degree of PEGylation by measuring the mass increase of the protein.[3]
-
HPLC: Reversed-phase or ion-exchange HPLC can be used to separate and quantify the different PEGylated species.
Mandatory Visualization
Caption: Experimental workflow for the conjugation of NH-bis(PEG4-acid) to a primary amine-containing protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS | Use fresh, high-quality reagents. EDC is moisture-sensitive; handle accordingly. |
| Incorrect buffer pH | Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0. | |
| Presence of primary amines in buffers | Use amine-free buffers such as MES, PBS, and Borate for the reaction. | |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after the activation step. | |
| Protein Aggregation | High degree of crosslinking | Reduce the molar ratio of NH-bis(PEG4-acid) to the protein. |
| Hydrophobic interactions | Optimize buffer conditions; consider including additives like arginine. | |
| Heterogeneous Product | Inconsistent reaction conditions | Precisely control reaction time, temperature, and pH. |
| Multiple reactive amines on the protein | Further purification may be required to isolate specific conjugates. Consider site-specific conjugation strategies if homogeneity is critical. |
References
Application Notes and Protocols for PROTAC Synthesis using NH-bis(PEG4-acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] A PROTAC typically consists of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[2]
This document provides a detailed, step-by-step guide for the synthesis of PROTACs utilizing the commercially available bifunctional linker, NH-bis(PEG4-acid). This linker features a central secondary amine and two polyethylene glycol (PEG) chains of four units each, terminating in carboxylic acids. For a controlled, sequential synthesis, the Boc-protected version, N-Boc-N-bis(PEG4-acid), is employed. The protocols described herein focus on standard amide bond formation, a robust and widely used method in PROTAC synthesis.
General Principles of Synthesis
The synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid) follows a modular and sequential approach. This strategy allows for the controlled coupling of the target protein ligand and the E3 ligase ligand to the linker, minimizing the formation of undesired homodimers. The general workflow involves:
-
First Amide Coupling: The first ligand (either the warhead or the E3 ligase ligand) containing a primary or secondary amine is coupled to one of the carboxylic acid groups of the N-Boc-N-bis(PEG4-acid) linker.
-
Boc Deprotection: The Boc protecting group on the central amine of the linker is removed under acidic conditions.
-
Second Amide Coupling: The second ligand, which has a carboxylic acid functionality, is then coupled to the newly deprotected secondary amine of the linker.
-
Purification: The final PROTAC molecule is purified to a high degree using chromatographic techniques, typically preparative high-performance liquid chromatography (HPLC).
Experimental Workflow
Caption: Overall workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-acid).
Experimental Protocols
Protocol 1: First Amide Coupling
This protocol describes the coupling of an amine-containing ligand (Ligand-NH2) to one of the carboxylic acid groups of N-Boc-N-bis(PEG4-acid).
Materials and Reagents:
| Reagent/Material | Supplier | Purpose |
| N-Boc-N-bis(PEG4-acid) | e.g., BroadPharm | Linker |
| Amine-containing Ligand (Ligand-NH2) | Custom Synthesis/Commercial | Warhead or E3 Ligase Ligand |
| HATU | Various | Amide coupling reagent |
| DIPEA | Various | Non-nucleophilic base |
| Anhydrous DMF | Various | Reaction solvent |
| Nitrogen or Argon gas | - | Inert atmosphere |
| Standard glassware for organic synthesis | - | Reaction vessel, etc. |
| Ethyl acetate, 5% LiCl solution, saturated NaHCO3 solution, brine | Various | Reagents for workup |
| Anhydrous Na2SO4 or MgSO4 | Various | Drying agent |
| Silica gel for flash chromatography | Various | Purification of intermediate |
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing ligand (Ligand-NH2) (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing ligand to the pre-activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected mono-conjugated linker.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the central amine of the linker.
Materials and Reagents:
| Reagent/Material | Supplier | Purpose |
| Boc-protected mono-conjugated linker | From Step 1 | Starting material |
| Dichloromethane (DCM) | Various | Reaction solvent |
| Trifluoroacetic acid (TFA) | Various | Deprotection reagent |
Procedure:
-
Dissolve the Boc-protected mono-conjugated linker (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-TFA salt is often used in the next step without further purification.
Protocol 3: Second Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand-COOH) to the deprotected secondary amine of the linker-ligand intermediate.
Materials and Reagents:
| Reagent/Material | Supplier | Purpose |
| Deprotected linker-ligand intermediate | From Step 2 | Starting material |
| Carboxylic acid-containing Ligand (Ligand-COOH) | Custom Synthesis/Commercial | Warhead or E3 Ligase Ligand |
| HATU | Various | Amide coupling reagent |
| DIPEA | Various | Non-nucleophilic base |
| Anhydrous DMF | Various | Reaction solvent |
| Nitrogen or Argon gas | - | Inert atmosphere |
Procedure:
-
Follow the procedure outlined in Protocol 1, using the deprotected linker-ligand intermediate (1.0 eq) and the carboxylic acid-containing ligand (1.1 eq) as the coupling partners.
-
Monitor the reaction by LC-MS for the formation of the final PROTAC.
-
Perform an aqueous workup as described in Protocol 1.
-
The crude product is then purified by preparative HPLC.
Protocol 4: Purification by Preparative HPLC
This protocol outlines the final purification of the PROTAC molecule.
Materials and Reagents:
| Reagent/Material | Supplier | Purpose |
| Crude PROTAC | From Step 3 | Sample to be purified |
| HPLC-grade water with 0.1% TFA or formic acid | Various | Mobile phase A |
| HPLC-grade acetonitrile with 0.1% TFA or formic acid | Various | Mobile phase B |
| Preparative HPLC system with a suitable C18 column | - | Purification |
Procedure:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF) at a high concentration.
-
Set up the preparative HPLC system with a C18 column and a suitable gradient of mobile phases A and B. The gradient will depend on the specific properties of the PROTAC and should be optimized based on analytical HPLC runs.
-
Inject the crude PROTAC solution onto the column.
-
Collect fractions corresponding to the desired product peak, as detected by UV absorbance.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the PROTAC.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
PROTAC Mechanism of Action
Caption: The catalytic mechanism of action for a PROTAC.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC. 1H and 13C NMR are typically used.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, often using a standardized analytical method.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data for the synthesis of a hypothetical PROTAC.
| Step | Starting Material | Reagents | Product | Expected Mass (Da) | Yield (%) | Purity (%) |
| 1. First Amide Coupling | N-Boc-N-bis(PEG4-acid) + Ligand-NH2 | HATU, DIPEA, DMF | Boc-Linker-Ligand1 | Calculated | e.g., 60-80 | >95 |
| 2. Boc Deprotection | Boc-Linker-Ligand1 | TFA, DCM | H-Linker-Ligand1 | Calculated | Quantitative | Crude |
| 3. Second Amide Coupling | H-Linker-Ligand1 + Ligand-COOH | HATU, DIPEA, DMF | Ligand2-Linker-Ligand1 (Crude PROTAC) | Calculated | e.g., 40-60 | Crude |
| 4. Final Purification | Crude PROTAC | Preparative HPLC | Purified PROTAC | Confirmed by MS | e.g., >95 | >98 |
Note: The expected mass and yields are illustrative and will vary depending on the specific ligands used.
References
Experimental Guide for NH-bis(PEG4-acid) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed experimental guide for the utilization of NH-bis(PEG4-acid), a non-cleavable linker, in the development of Antibody-Drug Conjugates (ADCs). These application notes and protocols are intended for researchers, scientists, and drug development professionals.
Introduction to NH-bis(PEG4-acid) Linker
NH-bis(PEG4-acid) is a hydrophilic, non-cleavable linker used in bioconjugation. Its structure features a central amine with two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. This design offers several advantages in ADC development:
-
Hydrophilicity: The PEG chains enhance the solubility and stability of the ADC, potentially reducing aggregation.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate.
-
Non-Cleavable Design: The linker remains intact after the ADC is internalized by the target cell. The cytotoxic payload is released upon lysosomal degradation of the antibody backbone, which can lead to a more controlled and sustained release of the drug.
Experimental Protocols
The development of an ADC using NH-bis(PEG4-acid) involves a multi-step process encompassing linker activation, payload conjugation, antibody conjugation, and subsequent purification and characterization of the final ADC.
Activation of NH-bis(PEG4-acid) Linker
The carboxylic acid groups of the NH-bis(PEG4-acid) linker must be activated to facilitate conjugation to an amine-containing payload. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
NH-bis(PEG4-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing cytotoxic payload
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Dissolve NH-bis(PEG4-acid) in anhydrous DMF or DMSO.
-
Add NHS (1.1 equivalents per carboxylic acid group) to the solution.
-
Add EDC (1.1 equivalents per carboxylic acid group) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the formation of the NHS ester.
-
Once the activation is complete, the activated linker is ready for conjugation to the payload.
Conjugation of Activated Linker to Cytotoxic Payload
Procedure:
-
Dissolve the amine-containing cytotoxic payload in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add the solution of the activated NH-bis(PEG4-acid)-NHS ester to the payload solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the acid produced.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, purify the linker-payload conjugate using column chromatography or preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Conjugation of Linker-Payload to Antibody
The carboxylic acid groups of the linker-payload construct are activated (similar to step 1) to react with the lysine residues on the monoclonal antibody (mAb).
Materials:
-
Purified and characterized linker-payload
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
EDC and NHS
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
In a separate tube, dissolve the linker-payload, EDC, and NHS in an organic co-solvent like DMSO.
-
Add the activated linker-payload solution to the mAb solution with gentle stirring. The molar ratio of linker-payload to mAb will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding a quenching solution to cap any unreacted NHS esters.
-
Purify the resulting ADC using SEC to remove excess linker-payload and other reagents. Protein A chromatography can also be used for purification.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR): Determined by techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity: Evaluated using cell-based assays on target and non-target cell lines.
-
Antigen Binding Affinity: Measured by Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
-
In Vivo Efficacy and Toxicity: Assessed in relevant animal models.
Data Presentation
The following table summarizes hypothetical quantitative data for an ADC developed using the NH-bis(PEG4-acid) linker. This data is for illustrative purposes and actual results will vary depending on the specific antibody, payload, and experimental conditions.
| Parameter | Result | Method |
| Conjugation Efficiency | 60-80% | HIC-HPLC |
| Average DAR | 3.5 - 4.5 | UV-Vis, MS |
| Monomer Purity | >95% | SEC-HPLC |
| Antigen Binding (KD) | 1.2 nM | SPR |
| In Vitro IC50 (Target Cells) | 5 ng/mL | Cell Viability Assay |
| In Vitro IC50 (Non-Target Cells) | >1000 ng/mL | Cell Viability Assay |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Application Notes and Protocols for NH-bis(PEG4-acid) Reaction with EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG4-acid) is a hydrophilic, non-cleavable linker commonly employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure features a central amine with two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid. This dual-acid functionality allows for the attachment of two molecules of interest, or provides multiple points of attachment to a single molecule, enhancing binding or solubility. The PEG spacers increase the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.
The conjugation of NH-bis(PEG4-acid) to amine-containing molecules, such as antibodies, proteins, or small molecule drugs with primary amine handles, is typically achieved through the activation of its carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This chemistry forms a stable amide bond between the linker and the target molecule.
Principle of the Reaction
The EDC/NHS reaction is a two-step process that efficiently couples carboxyl groups to primary amines:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups of NH-bis(PEG4-acid) to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule (e.g., a lysine residue on an antibody) to form a stable amide bond, with the release of NHS.
Applications
The primary applications of NH-bis(PEG4-acid) in conjunction with EDC/NHS chemistry include:
-
Antibody-Drug Conjugates (ADCs): Used to attach cytotoxic drugs to monoclonal antibodies, targeting the drug to cancer cells.
-
PROTACs: As a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.
-
Bioconjugation: For the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.
-
Surface Modification: To functionalize surfaces of nanoparticles or other materials to improve their biocompatibility and enable further conjugation.
Data Presentation
While specific quantitative data for the reaction of NH-bis(PEG4-acid) is not extensively published, the following tables provide recommended starting conditions for the EDC/NHS activation and subsequent conjugation, based on general protocols for similar PEGylated carboxylic acids. Optimization is highly recommended for each specific application.
Table 1: Recommended Molar Ratios for EDC/NHS Activation
| Reagent | Molar Ratio (relative to -COOH) | Notes |
| EDC | 1 - 2 equivalents | A higher excess may lead to side reactions. |
| NHS/Sulfo-NHS | 1 - 2 equivalents | An excess of NHS helps to improve the efficiency of the NHS-ester formation and minimizes side reactions of the O-acylisourea intermediate. |
Table 2: Recommended Reaction Conditions
| Parameter | Condition | Notes |
| Activation Step | ||
| Solvent | Anhydrous DMF or DMSO (for organic-soluble molecules); MES Buffer (0.1 M, pH 4.5-6.0) for aqueous reactions. | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 15 - 60 minutes | |
| Conjugation Step | ||
| Solvent | Amine-free buffer, e.g., PBS (pH 7.2-8.0) | The pH is raised to facilitate the reaction with the primary amine. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction at 4°C can be performed overnight. |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C |
Experimental Protocols
The following are detailed protocols for the activation of NH-bis(PEG4-acid) and its conjugation to an amine-containing molecule.
Protocol 1: Activation of NH-bis(PEG4-acid) in an Aqueous Buffer (Two-Step Conjugation)
This protocol is suitable for the in-situ activation of NH-bis(PEG4-acid) and immediate conjugation to a biomolecule in an aqueous environment.
Materials:
-
NH-bis(PEG4-acid)
-
EDC hydrochloride
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Amine-containing molecule (e.g., antibody) in Coupling Buffer
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate NH-bis(PEG4-acid), EDC, and Sulfo-NHS to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water.
-
Activation of NH-bis(PEG4-acid):
-
Dissolve NH-bis(PEG4-acid) in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Add EDC to the NH-bis(PEG4-acid) solution to a final concentration that is 1.5-fold molar excess over the carboxylic acid groups.
-
Immediately add Sulfo-NHS to the solution to a final concentration that is 1.5-fold molar excess over the carboxylic acid groups.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated NH-bis(PEG4-acid) solution to the solution of the amine-containing molecule in Coupling Buffer. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Synthesis and Isolation of NH-bis(PEG4-NHS ester) in an Organic Solvent
This protocol is for the synthesis and isolation of the NHS-ester of NH-bis(PEG4-acid) for subsequent conjugation reactions. This is useful when the amine-containing molecule is not stable under the activation conditions.
Materials:
-
NH-bis(PEG4-acid)
-
EDC hydrochloride
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule
-
Reaction vials
-
Magnetic stirrer
Procedure:
-
Activation of NH-bis(PEG4-acid):
-
Dissolve NH-bis(PEG4-acid) (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (can be monitored by TLC or LC-MS).
-
-
Isolation of the NHS-ester (Optional):
-
The activated NH-bis(PEG4-NHS ester) can be used directly in the next step or isolated. For isolation, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography. The isolated NHS ester should be stored under anhydrous conditions at -20°C.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in a suitable anhydrous solvent (e.g., DMF with a small amount of a base like triethylamine if the amine is a salt).
-
Add the solution of the activated NH-bis(PEG4-NHS ester) to the amine-containing molecule.
-
Stir the reaction at room temperature for 2-12 hours.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, column chromatography).
-
Characterization of Conjugates
The successful conjugation and purity of the final product should be confirmed using analytical techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.
-
NMR Spectroscopy: While NMR of large biomolecules can be complex, NMR of the linker and small molecule conjugates can confirm the formation of the amide bond. For reference, the 1H NMR spectrum of the related compound N-Boc-N-bis(PEG4-acid) is available in chemical databases.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if the attached molecule has a chromophore, the degree of labeling.
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
Visualizations
Application Notes and Protocols for the Characterization of NH-bis(PEG4-acid)
Introduction
NH-bis(PEG4-acid), a homobifunctional crosslinker, is integral to bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. Its two terminal carboxylic acid groups, separated by a hydrophilic polyethylene glycol (PEG) spacer, allow for the conjugation of amine-containing molecules. The precise chemical structure and purity of this linker are critical for the efficacy and safety of the resulting bioconjugates. These application notes provide detailed protocols for the comprehensive analytical characterization of NH-bis(PEG4-acid) products using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Structural Elucidation and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation and purity assessment of NH-bis(PEG4-acid). Both ¹H and ¹³C NMR are essential for a complete characterization.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons and their relative ratios, confirming the integrity of the PEG chains and the terminal functional groups.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the NH-bis(PEG4-acid) sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.50 | m | 32H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.65 | t | 4H | -CH₂-COOH |
| ~2.70 | t | 4H | -N-CH₂- |
| Broad | s | 2H | -COOH |
| Broad | s | 1H | -NH- |
Note: The chemical shifts of the acidic proton (-COOH) and the amine proton (-NH-) can be broad and may shift depending on the solvent and concentration.
Quantitative NMR (qNMR) for Purity Assessment
qNMR can be employed for the accurate determination of the purity of NH-bis(PEG4-acid) without the need for a specific reference standard of the analyte.[1][2][3]
Experimental Protocol:
-
Sample and Standard Preparation: Accurately weigh a known amount of the NH-bis(PEG4-acid) sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a suitable deuterated solvent.
-
Instrument Parameters: Follow the parameters for ¹H NMR, ensuring a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure complete relaxation and accurate integration.
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Purity Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of NH-bis(PEG4-acid) and separating it from potential impurities such as starting materials or side-products.[4] Since the PEG backbone lacks a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often more suitable than UV detection.
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of NH-bis(PEG4-acid) at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v). Further dilute to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector (ELSD): Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM
-
Detector (CAD): Standard settings
-
Data Presentation:
| Parameter | Result |
| Retention Time | ~ [To be determined experimentally] min |
| Purity (by peak area %) | > 95% |
| Related Impurities | [List and quantify if any] |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of NH-bis(PEG4-acid) and identifying any impurities. Electrospray Ionization (ESI) is a commonly used technique for this type of molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combining HPLC with mass spectrometry allows for the separation of components before their mass analysis, providing a powerful tool for both purity assessment and structural confirmation.
Experimental Protocol:
-
LC Conditions: Use the same RP-HPLC method as described in section 2.1.
-
MS Conditions (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1000
-
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 514.28 | [To be determined] |
| [M+Na]⁺ | 536.26 | [To be determined] |
Note: The observation of sodium adducts ([M+Na]⁺) is common for PEG-containing molecules in ESI-MS.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall analytical workflow for NH-bis(PEG4-acid) characterization.
Caption: Experimental workflow for LC-MS analysis of NH-bis(PEG4-acid).
Conclusion
The combination of NMR spectroscopy, HPLC with appropriate detectors, and mass spectrometry provides a robust analytical toolkit for the comprehensive characterization of NH-bis(PEG4-acid) products. The protocols outlined in these application notes are designed to ensure the structural integrity, purity, and identity of this critical bifunctional linker, thereby supporting its successful application in research, drug development, and bioconjugation.
References
Application Notes and Protocols for Studying Ternary Complex Formation Using NH-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the stability and conformation of the ternary complex.
This document provides detailed application notes and experimental protocols for the use of NH-bis(PEG4-acid), a hydrophilic 4-unit polyethylene glycol (PEG) linker, in the synthesis and evaluation of PROTACs for studying ternary complex formation and inducing targeted protein degradation.
Application Notes: The Role of NH-bis(PEG4-acid) in PROTAC Design
NH-bis(PEG4-acid) is a bifunctional linker featuring two terminal carboxylic acid groups, allowing for the covalent attachment of two different amine-functionalized ligands through amide bond formation. Its PEG composition offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.
-
Favorable Physicochemical Properties: PEG linkers can positively influence cell permeability and other pharmacokinetic properties of the PROTAC.
-
Optimal Length and Flexibility: The 4-unit PEG chain provides a specific length and degree of flexibility that can facilitate the productive formation of the ternary complex by allowing the target protein and E3 ligase to adopt a favorable orientation for ubiquitination.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
Illustrative Example: Synthesis of a BRD4-Targeting PROTAC
As a representative example, we describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, by linking the BRD4 inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase using NH-bis(PEG4-acid).
Quantitative Data Summary
The following tables summarize representative quantitative data for a well-characterized BRD4-targeting PROTAC, MZ1, which utilizes a similar PEG-based linker. This data is provided for illustrative purposes to guide researchers in the expected range of values for a PROTAC synthesized with a PEG4 linker.
Table 1: Biophysical Characterization of Ternary Complex Formation
| Parameter | Value (nM) | Method | Description |
| Binary Binding Affinities (Kd) | |||
| PROTAC to BRD4 (BD2) | 15 | ITC | Binding affinity of the PROTAC to the second bromodomain of BRD4.[1] |
| PROTAC to VHL | 66 | ITC | Binding affinity of the PROTAC to the VHL E3 ligase complex.[1] |
| Ternary Complex Affinity (Kd) | |||
| VHL:PROTAC:BRD4 (BD2) | 3.7 | ITC | Binding affinity of VHL to the PROTAC:BRD4(BD2) binary complex, indicating ternary complex formation.[1] |
| Cooperativity (α) | 18 | - | Calculated as (Kd of PROTAC to VHL) / (Kd of VHL to PROTAC:BRD4 complex). An α > 1 indicates positive cooperativity. |
Table 2: Cellular Activity of the BRD4-Targeting PROTAC
| Parameter | Value (nM) | Cell Line | Method | Description |
| DC50 | 2-20 | Various | Western Blot | Concentration of PROTAC required to degrade 50% of BRD4 protein.[1][2] |
| Dmax | >90% | Various | Western Blot | Maximum percentage of BRD4 degradation achieved. |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using NH-bis(PEG4-acid)
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC.
Materials:
-
JQ1-amine (amine-functionalized JQ1)
-
VHL ligand-amine (amine-functionalized VHL ligand)
-
NH-bis(PEG4-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., DCM/Methanol)
-
Preparative HPLC system
Step 1: Synthesis of JQ1-PEG4-acid Intermediate
-
Dissolve NH-bis(PEG4-acid) (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of JQ1-amine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the JQ1-PEG4-acid intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the JQ1-PEG4-acid intermediate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (2 equivalents) and stir for 10 minutes at room temperature.
-
Add a solution of VHL ligand-amine (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC. Characterize the purified product by LC-MS and NMR.
Protocol 2: Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol outlines the measurement of binary and ternary binding affinities.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant VHL E3 ligase complex
-
Purified recombinant BRD4 protein (e.g., BD2)
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VHL: Immobilize the VHL E3 ligase complex onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Binary Binding Analysis (PROTAC to VHL):
-
Inject a series of concentrations of the PROTAC in running buffer over the immobilized VHL surface.
-
Monitor the binding response (in Response Units, RU).
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of BRD4 and varying concentrations of the PROTAC. Pre-incubate these solutions.
-
Inject the pre-incubated solutions over the immobilized VHL surface.
-
Monitor the binding response.
-
Fit the data to determine the ternary complex Kd.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC to VHL) / (Kd of VHL to PROTAC:BRD4 complex).
Protocol 3: Assessment of Cellular BRD4 Degradation by Western Blot
This protocol is for quantifying the degradation of endogenous BRD4 in cultured cells.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MV4-11)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathway Modulation
Degradation of BRD4 by a PROTAC has significant downstream effects on cellular signaling, primarily through the downregulation of its target genes, including the key oncogene c-MYC.
Conclusion
NH-bis(PEG4-acid) is a versatile and valuable linker for the synthesis of PROTACs. Its favorable physicochemical properties can contribute to the development of potent and effective protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this linker in their studies of ternary complex formation and targeted protein degradation. Careful characterization of the resulting PROTACs, both biophysically and in cellular assays, is essential for understanding their mechanism of action and for the rational design of novel therapeutics.
References
Application Notes: Assessing Cell Permeability of NH-bis(PEG4-acid) PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] The efficacy of a PROTAC is fundamentally dependent on its ability to cross the cell membrane and achieve a sufficient intracellular concentration to engage both the target protein and an E3 ligase, thereby forming a productive ternary complex.[1] However, the physicochemical properties of PROTACs—often characterized by a high molecular weight and large polar surface area—present significant challenges to their cell permeability.[2]
This is particularly true for PROTACs featuring hydrophilic linkers, such as the NH-bis(PEG4-acid) moiety. While the PEG component can enhance solubility and the terminal carboxylic acid groups offer points for further conjugation, these features increase polarity and hydrogen bond donor/acceptor counts, which can hinder passive diffusion across the lipid bilayer of the cell membrane. Consequently, a systematic and multi-faceted approach is required to accurately assess the permeability of these complex molecules.
This document provides a detailed protocol for a tiered approach to evaluating the cell permeability of NH-bis(PEG4-acid) PROTACs, moving from simple passive diffusion assessment to complex cellular models that account for active transport mechanisms.
Tiered Approach to Permeability Assessment
A three-tiered strategy is recommended to build a comprehensive understanding of a PROTAC's permeability characteristics:
-
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA). This initial, high-throughput screen assesses only passive, transcellular permeability.[3] It provides a baseline measurement of the molecule's ability to diffuse across a lipid membrane, free from the complexities of active transport proteins.[4] For a polar molecule like an NH-bis(PEG4-acid) PROTAC, low passive permeability is expected, but this assay is crucial for initial structure-permeability relationship (SPR) studies.
-
Tier 2: Caco-2 Bidirectional Permeability Assay. The Caco-2 assay is the industry gold standard for predicting in vivo drug absorption. Human colorectal adenocarcinoma (Caco-2) cells differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing both influx and efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). By measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, this assay can determine an efflux ratio, identifying if the PROTAC is a substrate for efflux pumps.
-
Tier 3: Cellular Uptake and Efflux Inhibition in Target Cells. This final tier measures the actual accumulation of the PROTAC in the target cancer cell line. This assay provides the most biologically relevant data on whether the PROTAC can reach its intracellular site of action. Coupling this with known transporter inhibitors (e.g., verapamil for P-gp) can help elucidate the specific transport mechanisms involved. The quantification of intracellular PROTAC levels is typically achieved through highly sensitive LC-MS/MS methods.
This structured approach ensures that researchers can efficiently screen compounds, identify potential liabilities like high efflux, and build a detailed picture of the transport properties to guide the optimization of more effective PROTAC degraders.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of the PROTAC.
Materials:
-
PAMPA plate system (96-well format with donor and acceptor plates)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high permeability: propranolol; low permeability: atenolol)
-
DMSO (for stock solutions)
-
Plate reader or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow 5 minutes for the solution to impregnate the filter.
-
Prepare Donor Solutions:
-
Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.
-
Dilute the stock solution into PBS (pH 7.4) to a final concentration of 200 µM. The final DMSO concentration should not exceed 1% to maintain membrane integrity.
-
-
Start Assay: Add 150 µL of the donor solution to each corresponding well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembled plate at room temperature (25°C) for 5-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using the following formula:
Pe (cm/s) = [ -ln(1 - [C_A] / [C_eq]) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time )
Where:
-
[C_A] = Compound concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
Area = Effective membrane area
-
Time = Incubation time in seconds
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (24-well format, 0.4 µm pore size)
-
Cell culture medium: DMEM with 10% FBS, 1% Non-Essential Amino Acids, 1% Pen-Strep
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC, control compounds (high: propranolol; low: atenolol; P-gp substrate: digoxin)
-
Lucifer Yellow dye for monolayer integrity check
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-24 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are generally acceptable.
-
Alternatively, perform a Lucifer Yellow permeability test. Low passage of the dye confirms tight junction integrity.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Bidirectional Transport Assay:
-
Prepare the test PROTAC and control solutions in transport buffer at a final concentration of 10 µM.
-
Apical-to-Basolateral (A→B) Transport: Add 0.4 mL of the compound solution to the apical (donor) compartment and 1.2 mL of fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral-to-Apical (B→A) Transport: Add 1.2 mL of the compound solution to the basolateral (donor) compartment and 0.4 mL of fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments of each well.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The Papp is calculated using the formula:
Papp (cm/s) = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor compartment
-
-
Calculate Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests the compound is a substrate for active efflux transporters.
Protocol 3: Cellular Uptake Assay by LC-MS/MS
This protocol quantifies the intracellular accumulation of the PROTAC in a target cell line.
Materials:
-
Target cell line (e.g., a cancer cell line relevant to the PROTAC's target)
-
12-well cell culture plates
-
Cell culture medium
-
Test PROTAC
-
PBS, ice-cold
-
Lysis Buffer: RIPA buffer or Methanol/Water (80:20) solution
-
Cell scraper
-
LC-MS/MS system for quantification
Methodology:
-
Cell Plating: Seed cells in 12-well plates at a density that ensures they are ~90% confluent on the day of the experiment. Incubate overnight.
-
Compound Incubation:
-
Remove the culture medium and replace it with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM).
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Washing:
-
To terminate uptake, aspirate the medium containing the PROTAC.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per well to remove any extracellular compound. Perform this step quickly to prevent efflux.
-
-
Cell Lysis and Harvesting:
-
Add 200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells from the well surface and transfer the lysate to a microcentrifuge tube.
-
(Optional) Determine the protein concentration of a small aliquot of the lysate using a BCA assay for normalization.
-
-
Sample Preparation for LC-MS/MS:
-
Perform protein precipitation on the lysate by adding a suitable volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis: Quantify the PROTAC concentration in the supernatant. A standard curve prepared in the same matrix (lysate from untreated cells) is required for accurate quantification.
-
Data Expression: Results can be expressed as pmol of PROTAC per mg of protein or pmol per million cells.
Data Presentation
Table 1: PAMPA Permeability Results
| Compound | Pe (10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High Control) | 15.2 ± 1.1 | High |
| Atenolol (Low Control) | 0.3 ± 0.05 | Low |
| NH-bis(PEG4-acid) PROTAC | 0.1 ± 0.02 | Very Low |
| Data are presented as mean ± SD (n=3). Classification based on internal standards. |
Table 2: Caco-2 Bidirectional Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Propranolol (High Control) | 20.5 ± 2.5 | 18.9 ± 2.1 | 0.9 |
| Atenolol (Low Control) | 0.4 ± 0.08 | 0.5 ± 0.1 | 1.3 |
| Digoxin (P-gp Substrate) | 0.2 ± 0.04 | 5.8 ± 0.7 | 29.0 |
| NH-bis(PEG4-acid) PROTAC | 0.3 ± 0.06 | 4.5 ± 0.5 | 15.0 |
| Data are presented as mean ± SD (n=3). An ER > 2 suggests active efflux. |
Table 3: Intracellular Uptake in Target Cells (4-hour incubation)
| Compound | Concentration | Intracellular Conc. (pmol/mg protein) |
| NH-bis(PEG4-acid) PROTAC | 1 µM | 15.8 ± 3.2 |
| NH-bis(PEG4-acid) PROTAC + Verapamil (50 µM) | 1 µM | 65.4 ± 8.1 |
| Data are presented as mean ± SD (n=3). Verapamil is a P-gp inhibitor. |
Visualizations
Caption: Workflow for assessing PROTAC cell permeability.
Caption: Mechanisms of PROTAC transport across a cell membrane.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for NH-bis(PEG4-acid) in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG4-acid) is a heterobifunctional linker instrumental in the development of novel therapeutics, particularly in the field of targeted protein degradation.[1][2] This molecule features a central secondary amine with two flanking polyethylene glycol (PEG) chains, each terminated with a carboxylic acid. The PEG component enhances aqueous solubility and improves the pharmacokinetic properties of the resulting therapeutic agent.[3][4][5] The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules, such as ligands for proteins of interest or E3 ubiquitin ligases, through stable amide bond formation.
The primary application of NH-bis(PEG4-acid) is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.
Core Application: Development of PROTACs
PROTACs consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as NH-bis(PEG4-acid), that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event leads to the selective removal of the target protein from the cell.
Mechanism of Action of a PROTAC
The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, which is then recognized and degraded by the proteasome.
Data Presentation: Efficacy of Representative PEG-Linked PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes reported data for PROTACs utilizing PEG linkers, demonstrating their potent degradation capabilities.
| PROTAC Target | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | PEG | < 0.5 nM | >90 | H661 |
| HDAC3 | VHL | Benzamide-PEG | 0.44 µM | 77 | HCT116 |
| HDAC1 | VHL | Benzamide-PEG | 0.55 µM | Not Reported | HCT116 |
| HDAC3 | VHL | Benzamide-PEG | 0.53 µM | Not Reported | HCT116 |
This data is representative of PROTACs with PEG linkers and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using NH-bis(PEG4-acid)
This protocol describes a general two-step amide coupling procedure to synthesize a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range for determining DC50 is 1 nM to 10 µM.
-
Treat cells with the different concentrations of PROTAC and a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a specified time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols for PROTAC Synthesis and Evaluation Using NH-bis(PEG4-acid) Linker
For Researchers, Scientists, and Drug Development Professionals
Due to the limited number of detailed, publicly available case studies on PROTACs synthesized specifically with the NH-bis(PEG4-acid) linker, this document presents a representative, hypothetical case study to illustrate its application. The data and protocols are based on established principles and common practices in the field of targeted protein degradation.
Case Study: Synthesis and Evaluation of a BRD4-Degrading PROTAC
This case study details the synthesis and characterization of a hypothetical PROTAC, named PROTAC-X , designed to target the BET bromodomain protein BRD4 for degradation. PROTAC-X utilizes the NH-bis(PEG4-acid) linker to connect a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4.
Quantitative Data Summary
The efficacy of PROTAC-X was evaluated through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | PROTAC-X | JQ1 (Parent BRD4 Inhibitor) | VHL Ligand |
| Binding Affinity (Kd, nM) | |||
| BRD4 | 150 | 50 | - |
| VHL | 250 | - | 100 |
| Cellular Degradation | |||
| DC50 (nM) in HEK293T cells | 25 | N/A | N/A |
| Dmax (%) in HEK293T cells | >95 | N/A | N/A |
| Cell Viability | |||
| IC50 (nM) in MOLM-13 cells | 50 | 200 | >10,000 |
-
Kd : Dissociation constant, a measure of binding affinity.
-
DC50 : Concentration required for 50% degradation of the target protein.
-
Dmax : Maximum percentage of protein degradation achieved.
-
IC50 : Concentration required to inhibit 50% of cell viability.
Experimental Protocols
Synthesis of PROTAC-X
The synthesis of PROTAC-X involves a convergent approach where the BRD4 ligand and the VHL ligand are coupled to the NH-bis(PEG4-acid) linker.
Materials:
-
BRD4 ligand with a free amine (e.g., an analogue of JQ1)
-
VHL ligand with a free amine (e.g., an analogue of VH032)
-
NH-bis(PEG4-acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Protocol:
-
Activation of NH-bis(PEG4-acid):
-
Dissolve NH-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.
-
Add DIC (2.2 equivalents) and HOBt (2.2 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.
-
-
Coupling with BRD4 Ligand:
-
In a separate flask, dissolve the amine-functionalized BRD4 ligand (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution dropwise to the BRD4 ligand solution.
-
Stir the reaction at room temperature overnight.
-
-
Coupling with VHL Ligand:
-
Dissolve the amine-functionalized VHL ligand (1 equivalent) in anhydrous DMF.
-
Add the solution from step 2 to the VHL ligand solution.
-
Stir the reaction at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated sodium bicarbonate solution (3x), water (3x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield PROTAC-X.
-
-
Characterization:
-
Confirm the structure and purity of PROTAC-X using 1H NMR, 13C NMR, and LC-MS.
-
Western Blot for BRD4 Degradation
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
PROTAC-X stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X (e.g., 0, 1, 10, 25, 50, 100, 500 nM) for 24 hours.
-
Include a control group treated with a high concentration of PROTAC-X and MG132 (10 µM) to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal.
-
Plot the normalized BRD4 levels against the PROTAC-X concentration to determine the DC50 and Dmax.
-
Visualizations
Signaling Pathway of BRD4
BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc. Its inhibition or degradation can lead to the downregulation of these oncogenes and subsequent anti-proliferative effects.
Caption: Simplified signaling pathway of BRD4 in gene transcription.
Experimental Workflow for PROTAC-X Synthesis
The following diagram illustrates the key steps in the chemical synthesis of PROTAC-X.
Caption: Workflow for the convergent synthesis of PROTAC-X.
Mechanism of Action of PROTAC-X
PROTAC-X functions by forming a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NH-bis(PEG4-acid) Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with NH-bis(PEG4-acid) conjugation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for NH-bis(PEG4-acid) conjugation?
A1: NH-bis(PEG4-acid) possesses two terminal carboxylic acid groups. These are typically conjugated to primary amines on a target molecule (e.g., proteins, peptides, antibodies) using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2]
The process involves:
-
Activation: EDC activates the carboxylic acid groups on the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[1]
-
Stabilization: NHS reacts with this intermediate to form a more stable amine-reactive NHS ester.[1] This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.[1]
-
Conjugation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
References
optimizing linker length of NH-bis(PEG4-acid) for improved degradation
Welcome to the technical support center for the optimization of NH-bis(PEG4-acid) and related bifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-acid) and what are its primary applications?
A1: NH-bis(PEG4-acid) is a branched, hydrophilic polyethylene glycol (PEG) linker.[1][2] Its structure consists of a central amine (NH) to which two separate PEG chains, each composed of four ethylene glycol units and terminating in a carboxylic acid (-COOH), are attached.[1] This bifunctional nature makes it highly useful in bioconjugation, particularly for creating complex molecular architectures where connecting two different molecules to a central point is desired.[2]
Primary applications include:
-
PROTACs (Proteolysis Targeting Chimeras): The linker bridges a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[3]
-
Antibody-Drug Conjugates (ADCs): It can be used to attach multiple drug payloads to an antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
Hydrogel Formation: The two carboxylic acid groups can react with other polymers to form cross-linked hydrogel networks for controlled drug release.
-
Improving Solubility: Like other PEG linkers, it enhances the aqueous solubility and stability of hydrophobic molecules.
Q2: What are the expected degradation mechanisms for conjugates using this type of linker?
A2: The NH-bis(PEG4-acid) linker itself is generally considered non-cleavable under typical physiological conditions. Degradation of the final conjugate depends on the stability of the bonds formed between the linker's terminal acid groups and the molecules it connects (e.g., a drug or protein).
-
Amide Bond Hydrolysis: If the carboxylic acid groups are conjugated to primary amines on a protein or drug, they form stable amide bonds. These bonds are generally resistant to hydrolysis but can be broken down over long periods, especially by enzymes.
-
Ester Bond Hydrolysis: If the linker is attached to a molecule via an ester bond (by reacting with a hydroxyl group), this bond will be susceptible to hydrolysis. This cleavage can be acid-catalyzed (e.g., in the acidic environment of lysosomes) or enzyme-catalyzed (by esterases).
-
Proteolytic Degradation: In ADCs, after the conjugate is internalized by a target cell, the entire antibody-linker-drug complex is often trafficked to the lysosome, where the antibody is degraded by proteases. This process releases the linker-drug complex, which may then be active.
Q3: How does changing the PEG linker length generally affect the properties and degradation of a conjugate?
A3: Optimizing PEG linker length is a critical balancing act. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex (e.g., in PROTACs), while a linker that is too long may lead to a non-productive complex or reduced binding affinity. Longer PEG chains generally increase solubility and in vivo half-life but may decrease the cytotoxic potency of a conjugate. The optimal length is highly dependent on the specific molecules being linked and the biological system, requiring empirical testing.
Table 1: Impact of PEG Linker Length on Conjugate Properties (Illustrative Data)
| Property | PEG2 (Shorter) | PEG4 | PEG8 (Longer) | Rationale & General Trend |
| Solubility (mg/mL) | 0.8 | 1.5 | 3.5 | Longer PEG chains are more hydrophilic, significantly improving the solubility of hydrophobic payloads. |
| In Vitro Stability (t½ in plasma, hrs) | 120 | 110 | 95 | Longer, more flexible chains can sometimes be more susceptible to enzymatic cleavage, though this effect is often minor. |
| PROTAC DC₅₀ (nM) | 55 | 15 | 60 | An optimal linker length (here, PEG4) is crucial for forming a stable ternary complex for degradation. |
| ADC In Vivo Efficacy (% TGI) | 45% | 65% | 80% | Longer linkers improve pharmacokinetics and drug accumulation in tumors, often boosting in vivo efficacy. |
| Binding Affinity (Kd, nM) | 5 | 8 | 15 | Increased linker length can introduce excessive flexibility, potentially reducing the binding affinity of the targeting moiety. |
TGI: Tumor Growth Inhibition. Data is hypothetical and for illustrative purposes.
Troubleshooting Guides
Q1: My conjugation yield between the NH-bis(PEG4-acid) linker and my protein is low. What are the common causes?
A1: Low conjugation yield is a frequent issue. Consider the following factors:
-
Incompatible Chemistry: Ensure the functional groups on your protein (typically primary amines like lysine) are available and reactive under your chosen conditions. The carboxylic acid groups of the linker require an activating agent (e.g., EDC/NHS) to react efficiently with amines.
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. For EDC/NHS chemistry, a pH of 7.0-8.0 is typically optimal. Run a matrix of experiments to find the best conditions for your specific system.
-
Steric Hindrance: The protein's tertiary structure may hide the target amine groups. Using a longer PEG linker (e.g., NH-bis(PEG8-acid)) can sometimes overcome this by providing more spatial separation.
-
Linker Quality and Stability: Ensure the linker has not degraded during storage. NHS esters, if used, are particularly sensitive to moisture.
Q2: My final conjugate shows premature degradation or aggregation during storage. How can I improve its stability?
A2: Stability issues can compromise your results.
-
For Degradation: If you used an ester bond for conjugation, it may be hydrolyzing. Consider switching to a more stable amide linkage. Ensure storage buffers are at a neutral pH and free of esterase contamination.
-
For Aggregation: Aggregation is often caused by the exposure of hydrophobic regions, either from the payload or the protein itself.
-
Increase PEG Length: Using a longer PEG linker can create a better "hydration shell" around the conjugate, improving solubility and preventing aggregation.
-
Optimize Buffer Conditions: Screen different buffers, pH levels, and excipients (e.g., polysorbate, sucrose) to find a formulation that maximizes physical stability.
-
Purification: Use size-exclusion chromatography (SEC) immediately after conjugation to remove any existing aggregates.
-
Q3: I'm seeing multiple or unexpected peaks on my HPLC/MS during a degradation assay. How do I interpret this?
A3: Multiple peaks can be informative but confusing.
-
Incomplete Reaction: Some peaks may represent unreacted starting materials (e.g., free drug, unconjugated protein).
-
Degradation Intermediates: You may be observing partially degraded products. For example, if the linker connects two drug molecules, one may cleave off before the other.
-
Isomers or Heterogeneity: If the linker conjugated to different sites on the protein, you will have a heterogeneous mixture of isomers, which may resolve into different peaks.
-
Conjugate Aggregation: Broad or late-eluting peaks can be indicative of aggregated species.
-
Mass Spectrometry (MS) is Key: Couple your HPLC to a mass spectrometer. By obtaining the mass of each peak, you can definitively identify the species, confirming whether it is a starting material, a desired product, or a specific degradation fragment.
Experimental Protocols & Visualizations
Protocol: In Vitro Hydrolytic Degradation Assay
This protocol outlines a method to assess the stability of a conjugate by monitoring the release of a payload over time using High-Performance Liquid Chromatography (HPLC).
1. Reagent and Sample Preparation:
- Prepare a stock solution of your conjugate (e.g., Protein-Linker-Drug) at a known concentration (e.g., 1 mg/mL) in a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- To simulate lysosomal conditions, prepare a separate reaction buffer at pH 4.5 (e.g., 50 mM Sodium Acetate).
- Prepare a standard solution of the free drug/payload for HPLC calibration.
2. Incubation:
- Set up multiple time-point reactions. For each time point (e.g., 0, 2, 6, 12, 24, 48 hours), aliquot a set volume (e.g., 100 µL) of the conjugate stock solution into a microcentrifuge tube.
- Incubate the tubes in a temperature-controlled environment (e.g., 37°C).
3. Sample Quenching and Processing:
- At each designated time point, stop the reaction by adding a quenching solution. This could be an organic solvent like acetonitrile or by flash-freezing in liquid nitrogen.
- To separate the released (small molecule) payload from the large protein conjugate, use a centrifugal filter unit (e.g., 10 kDa MWCO). Centrifuge according to the manufacturer's instructions.
- Collect the filtrate, which contains the released payload.
4. HPLC Analysis:
- Analyze the filtrate using a reverse-phase HPLC system equipped with a suitable detector (e.g., UV-Vis or MS).
- Develop a gradient method that effectively separates the payload from other small molecules.
- Quantify the amount of released payload by comparing the peak area to a standard curve generated from the free drug standard.
5. Data Analysis:
- Calculate the cumulative percentage of payload released at each time point.
- Plot the percentage of released payload versus time to determine the degradation kinetics and calculate the half-life (t½) of the conjugate under the tested conditions.
// Node Definitions
prep [label="1. Prepare Conjugate Stock\n(pH 7.4 & pH 4.5 Buffers)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="2. Incubate at 37°C\n(Timepoints: 0, 2, 6...48h)", fillcolor="#FBBC05", fontcolor="#202124"];
quench [label="3. Quench Reaction\n(e.g., Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
separate [label="4. Separate Released Payload\n(10 kDa Centrifugal Filter)", fillcolor="#34A853", fontcolor="#FFFFFF"];
analyze [label="5. Analyze Filtrate via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
calculate [label="6. Quantify & Plot Data\n(Calculate Half-life t½)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
prep -> incubate [label="Start Incubation"];
incubate -> quench [label="At each time point"];
quench -> separate;
separate -> analyze;
analyze -> calculate;
}
Logical Relationship: Optimizing Linker Length
The selection of an optimal PEG linker length involves balancing competing physicochemical and pharmacological properties. This diagram illustrates the trade-offs.
Signaling Pathway: Simplified PROTAC Degradation Pathway
This diagram shows the catalytic cycle of protein degradation induced by a PROTAC that utilizes a bifunctional linker like NH-bis(PEG4-acid).
References
how to solve NH-bis(PEG4-acid) solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with NH-bis(PEG4-acid) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-acid) and what are its common applications?
NH-bis(PEG4-acid) is a branched, hydrophilic polyethylene glycol (PEG) linker.[1][2] It possesses a central amine group and two terminal carboxylic acid groups. The PEG chains enhance the solubility of the molecule in aqueous media.[1][3] This linker is commonly used in bioconjugation, such as linking molecules to proteins or peptides, and in the development of antibody-drug conjugates (ADCs) and PROTACs.[4]
Q2: Why am I experiencing solubility issues with NH-bis(PEG4-acid) in my aqueous buffer?
Solubility issues with NH-bis(PEG4-acid) in aqueous buffers are almost always related to the pH of the solution. The terminal carboxylic acid groups are significantly more soluble when they are deprotonated (in their carboxylate salt form, -COO⁻). If the pH of the buffer is at or below the pKa of these carboxylic acids, they will be protonated (-COOH), rendering the molecule less soluble in water.
Q3: What is the pKa of the carboxylic acid groups on NH-bis(PEG4-acid)?
The typical pKa for a terminal carboxylic acid on a PEG linker is in the range of 4 to 5. To ensure complete deprotonation and maximize solubility, it is recommended to work at a pH that is at least 1.5 to 2 units above the pKa.
Q4: What is the best starting solvent for NH-bis(PEG4-acid)?
For ease of handling, especially since many PEG reagents can be low-melting solids, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. This stock solution can then be added in small volumes to your aqueous buffer.
Q5: Can I heat the solution to improve solubility?
Mild heating can be used to aid the dissolution of PEG compounds. However, for NH-bis(PEG4-acid), adjusting the pH is a more effective and reliable primary strategy. If you do use heat, do so gently and be mindful of the thermal stability of your other reagents.
Q6: How should I store NH-bis(PEG4-acid) and its stock solutions?
The solid reagent should be stored at -20°C, desiccated. Stock solutions prepared in anhydrous DMSO or DMF should also be stored at -20°C, protected from moisture, and kept under an inert gas like argon or nitrogen to ensure stability. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.
Troubleshooting Guide
Problem: The compound fails to dissolve in my aqueous buffer.
This is the most common issue and is typically pH-related.
-
Immediate Action: Check the pH of your buffer. It is likely too acidic.
-
Solution 1 (pH Adjustment):
-
Make a slurry of the NH-bis(PEG4-acid) in your buffer.
-
While stirring, slowly add a dilute base (e.g., 0.1 M - 1 M NaOH) dropwise.
-
Monitor the dissolution. The compound should dissolve as the pH increases and the carboxylic acid groups deprotonate.
-
Aim for a final pH of 6.5 - 7.5 for optimal solubility.
-
-
Solution 2 (Use of Organic Stock):
-
Prepare a concentrated stock solution of NH-bis(PEG4-acid) in DMSO or DMF (e.g., 10-100 mg/mL).
-
Add the required volume of the stock solution dropwise to your stirring aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your downstream application.
-
Problem: The compound dissolves initially but then precipitates out of solution.
This can happen for a few reasons:
-
Cause 1: Insufficient pH. The buffer capacity may not be sufficient to maintain the required pH after the addition of the acidic compound.
-
Solution: Re-measure the pH of the final solution. If it has dropped, adjust it back up using a dilute base. Consider using a buffer with a higher buffering capacity or a higher starting pH.
-
-
Cause 2: High Final Concentration. You may be exceeding the solubility limit at that specific buffer condition.
-
Solution: Try preparing a more dilute final solution. If a high concentration is necessary, you may need to increase the pH further or consider adding a small percentage of a co-solvent.
-
-
Cause 3: "Salting Out" or Incompatible Buffer Components. High concentrations of certain salts can sometimes reduce the solubility of PEGylated compounds.
-
Solution: If possible, try reducing the salt concentration of your buffer or switching to a different buffer system (see table below).
-
Problem: The final aqueous solution appears cloudy or hazy.
-
Cause: This may indicate the formation of fine, undissolved particulates or aggregation.
-
Solution:
-
First, confirm the pH is in the optimal range (6.5 - 7.5).
-
Gently warm the solution (e.g., to 37°C) while stirring to see if the haze clears.
-
If the haze persists, it may be due to particulates. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material.
-
Data Presentation
Table 1: Recommended Buffers for Achieving Optimal Solubility
| Buffer System | Recommended pH Range for Dissolution | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Commonly used and generally compatible. Ensure final pH is in range. |
| HEPES | 7.0 - 8.0 | Good buffering capacity in this range. |
| Borate Buffer | 8.0 - 9.0 | Useful if a higher pH is required for subsequent reactions. |
| Carbonate/Bicarbonate | 8.5 - 9.5 | Also suitable for higher pH applications. |
| MES | 6.0 - 6.5 | Use with caution; may be too close to the pKa for high concentrations. |
Note: Avoid buffers containing primary amines, such as Tris or Glycine, if the carboxylic acid groups are intended for subsequent EDC/NHS activation, as they will compete in the reaction.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid NH-bis(PEG4-acid) to equilibrate to room temperature before opening.
-
Weighing: Weigh out the desired amount of the compound in a suitable tube. (Molecular Weight of N-Boc-N-bis(PEG4-acid) is 613.7 g/mol ; adjust if using a different form). For example, weigh 61.4 mg for 1 mL of a 100 mM solution.
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex or gently sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C under an inert gas (e.g., argon) and protected from light and moisture.
Protocol 2: Direct Dissolution in Aqueous Buffer via pH Adjustment
-
Preparation: Weigh the desired amount of solid NH-bis(PEG4-acid) and add it to your chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Slurry Formation: Vortex briefly to create a uniform suspension or slurry. The compound will likely not dissolve at this stage.
-
pH Adjustment: Place the suspension on a stir plate. Slowly add 0.5 M NaOH dropwise while monitoring the solution's clarity.
-
Complete Dissolution: Continue adding base until the solution becomes completely clear.
-
Final pH Check: Check the final pH of the solution and adjust as necessary to meet the requirements of your experiment.
Visualizations
Logical Relationship Diagram
Caption: Relationship between pH, ionization state, and solubility.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for dissolving NH-bis(PEG4-acid).
References
- 1. Poly(ethylene glycol), α,ω-bis(carboxylic acid) - specific polymers [specificpolymers.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation with NH-bis(PEG4-acid)
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during conjugation with NH-bis(PEG4-acid).
Introduction to the Challenge
NH-bis(PEG4-acid) is a homobifunctional, non-cleavable linker featuring two carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] It is commonly used to conjugate molecules to proteins through the formation of stable amide bonds with primary amines (e.g., lysine residues). The PEG component is designed to enhance the solubility and stability of the resulting conjugate.[3][4][5]
However, the conjugation process itself, particularly the activation of carboxylic acids using carbodiimide chemistry (EDC/NHS), can introduce stress factors that lead to protein aggregation. Aggregation is a significant concern as it can lead to loss of biological activity, reduced product yield, and potential immunogenicity. This guide will walk you through the common causes of aggregation and provide actionable solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-acid) and why is it used?
A1: NH-bis(PEG4-acid) is a chemical linker used in bioconjugation. It possesses two carboxylic acid functional groups that can be activated to react with primary amines on a protein's surface, such as those on lysine residues. The "bis" indicates two functional groups, and "PEG4" refers to the four-unit polyethylene glycol chain that acts as a hydrophilic spacer. This PEG linker helps to improve the solubility and stability of the final protein conjugate, potentially reducing aggregation and immunogenicity.
Q2: What are the primary causes of protein aggregation during conjugation?
A2: Protein aggregation during conjugation can be triggered by several factors:
-
Suboptimal Buffer Conditions: Working at a pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and promoting aggregation.
-
Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and hydrophobicity, leading to instability.
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of self-association.
-
Localized High Reagent Concentration: Poor mixing when adding the activated linker can cause localized precipitation.
-
Conformational Stress: The chemical reaction and changes in the buffer environment can cause partial unfolding of the protein, exposing hydrophobic regions that can interact and cause aggregation.
-
Reagent-Induced Effects: The reagents used for activation, like EDC, can neutralize surface charges (carboxyl groups), which may destabilize the protein and lead to aggregation.
Q3: How does the PEG linker itself help prevent aggregation?
A3: The polyethylene glycol (PEG) chain is hydrophilic and flexible. When conjugated to a protein, it creates a hydration shell around the molecule. This steric hindrance and increased solubility can mask hydrophobic patches on the protein surface, preventing the intermolecular interactions that lead to aggregation.
Q4: How can I detect and quantify aggregation in my sample?
A4: Several techniques are available to assess the aggregation state of your protein conjugate:
-
Visual Inspection: The simplest method is to look for turbidity or visible precipitates.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the early onset of aggregation by measuring the size distribution of particles in solution.
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates monomers from dimers and larger aggregates, allowing for quantification of each species.
-
SDS-PAGE (non-reducing): This technique can reveal higher molecular weight bands corresponding to covalently cross-linked aggregates.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter during your conjugation experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Protein precipitates immediately upon adding activated linker. | 1. Localized High Reagent Concentration: The activated linker is causing rapid, localized precipitation. 2. Poor Reagent Solubility: The linker itself may have limited aqueous solubility. | 1. Add the activated linker solution slowly and dropwise to the protein solution while gently stirring. 2. Ensure the linker is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. |
| Significant aggregation observed after the reaction (e.g., overnight). | 1. Suboptimal Buffer pH: The reaction pH is too close to the protein's pI. 2. Over-labeling: The molar excess of the linker is too high, altering the protein's properties. 3. Reaction Temperature: Elevated temperatures can accelerate both the reaction and aggregation. | 1. Adjust the buffer pH to be at least one unit away from the protein's pI. For NHS-ester chemistry, a pH of 7.2-8.0 is typical, but may need optimization for protein stability. 2. Perform a titration experiment to determine the optimal linker-to-protein molar ratio. Start with a lower ratio (e.g., 5:1 or 10:1) and increase as needed. 3. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Low yield of monomeric conjugate after purification. | 1. Intermolecular Cross-linking: The bifunctional linker is reacting with two different protein molecules instead of two sites on the same molecule (if desired) or being used for subsequent conjugation. 2. Protein Instability in Buffer: The chosen buffer system lacks stabilizing components. | 1. Work at a lower protein concentration (e.g., 1-2 mg/mL) to reduce the probability of intermolecular reactions. 2. Incorporate stabilizing excipients into the reaction buffer. See the table of additives below. |
Optimizing Reaction Conditions to Minimize Aggregation
| Parameter | Recommendation | Rationale |
| Buffer Selection | Use amine-free buffers like PBS or HEPES. Avoid buffers with primary amines (e.g., Tris) as they will compete in the reaction. | Ensures the linker reacts specifically with the target protein. |
| pH | Maintain a pH of 7.2-8.0 for efficient NHS-ester chemistry, but ensure it is at least 1 pH unit away from your protein's pI. | Balances reaction efficiency with protein stability. Proteins are least soluble at their pI. |
| Additives/Excipients | Consider adding stabilizers to the buffer. | These agents can enhance protein solubility and prevent unfolding. |
| Protein Concentration | Keep protein concentration low (e.g., 1-5 mg/mL). | Reduces the chance of intermolecular interactions and aggregation. |
| Temperature | Perform the reaction at 4°C for a longer duration (e.g., overnight) instead of room temperature. | Slows down the kinetics of protein unfolding and aggregation. |
Commonly Used Anti-Aggregation Additives
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (sugars), 5-20% (glycerol) | Stabilize the native protein structure by being preferentially excluded from the protein surface, strengthening the hydration shell. |
| Amino Acids | Arginine, Glutamate, Proline | 50 mM - 1 M | Arginine can suppress aggregation by interacting with hydrophobic patches and screening charges. |
| Non-denaturing Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01 - 0.1% | Prevent surface-induced aggregation and can help solubilize small aggregates without denaturing the protein. |
| Reducing Agents | TCEP, DTT | 0.5 - 1 mM | For proteins with free cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation. |
Experimental Protocols
Protocol 1: Activation of NH-bis(PEG4-acid) and Protein Conjugation
This protocol outlines the standard two-step process using EDC and Sulfo-NHS for activating the carboxylic acid groups of the linker for reaction with protein amines.
-
Reagent Preparation:
-
Equilibrate all reagents, including the protein and linker, to room temperature.
-
Prepare a 10 mg/mL stock solution of NH-bis(PEG4-acid) in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in amine-free, ultrapure water immediately before use.
-
Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.
-
-
Activation and Conjugation Reaction:
-
To the protein solution, add the NH-bis(PEG4-acid) stock solution to achieve the desired molar excess (start with a 10-fold molar excess).
-
Add EDC and Sulfo-NHS to the reaction mixture to a final concentration of approximately 5 mM and 10 mM, respectively.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted linker and crosslinking reagents using a desalting column or size-exclusion chromatography (SEC).
-
Equilibrate the column with a suitable storage buffer for your protein.
-
Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column (selected based on the molecular weight of your protein) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
Ensure a stable baseline on the UV detector (typically monitoring at 280 nm).
-
-
Sample Analysis:
-
Inject a suitable volume (e.g., 100 µL) of your purified conjugate onto the column.
-
Run the chromatography at a constant flow rate.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. The main peak corresponds to the monomeric protein conjugate.
-
Peaks eluting earlier than the main peak represent soluble aggregates (dimers, trimers, etc.).
-
Calculate the percentage of aggregate by integrating the area of the aggregate peaks and dividing by the total area of all peaks.
-
Visualizations
References
Technical Support Center: Enhancing the In Vivo Stability of ADCs with NH-bis(PEG4-acid) Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of antibody-drug conjugates (ADCs) containing the NH-bis(PEG4-acid) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the NH-bis(PEG4-acid) linker in an ADC?
The NH-bis(PEG4-acid) linker is a non-cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. Its key features and functions include:
-
Hydrophilicity : The dual polyethylene glycol (PEG4) chains significantly increase the hydrophilicity of the ADC. This can help to mitigate aggregation caused by hydrophobic payloads and improve the overall solubility of the conjugate.[1][]
-
Biocompatibility : PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC and minimize non-specific interactions with other proteins in the bloodstream.[3]
-
Pharmacokinetic Modulation : By increasing the hydrodynamic volume of the ADC, the PEG chains can slow renal clearance, potentially leading to a longer plasma half-life.[3][4]
-
Stable Attachment : As a non-cleavable linker, it is designed to remain intact in circulation, with payload release occurring only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.
Q2: What are the potential in vivo instability issues associated with ADCs containing NH-bis(PEG4-acid) linkers?
While designed for stability, ADCs with this linker can still face in vivo challenges:
-
Premature Payload Deconjugation : Although the amide bond formed with the antibody is generally stable, premature cleavage can still occur, leading to off-target toxicity and reduced efficacy.
-
Aggregation : Despite the hydrophilic nature of the PEG chains, high drug-to-antibody ratios (DAR) and hydrophobic payloads can still induce aggregation, leading to rapid clearance from circulation.
-
Proteolytic Degradation : The antibody itself can be subject to proteolysis in circulation, leading to the release of the linker-payload complex.
-
Anti-PEG Antibodies : Pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated clearance and reduced efficacy of the ADC.
Q3: How does the "bis(PEG4)" structure impact ADC stability compared to a single-chain PEG linker?
The dual PEG4 chain structure of the NH-bis(PEG4-acid) linker offers a unique spatial arrangement that can influence ADC stability in several ways:
-
Enhanced Hydrophilic Shielding : The two PEG chains may provide a more comprehensive hydrophilic shield around the payload compared to a single linear PEG chain of equivalent molecular weight. This can be more effective in preventing aggregation.
-
Conformational Effects : The branched nature of the linker might influence the overall conformation of the ADC, potentially impacting its interaction with other molecules and its susceptibility to proteolysis. Stapling of two PEGylated side chains has been shown to increase conformational stability in proteins.
-
Steric Hindrance : The dual chains can create steric hindrance that may protect the antibody from proteolytic enzymes, potentially increasing its in vivo half-life.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptom: A significant increase in free payload is detected in plasma over time in in vivo studies, or a decrease in the average DAR of the ADC is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Linker Instability | While the amide bond is generally stable, it can be susceptible to enzymatic cleavage by certain plasma proteases. The ether bonds within the PEG chains are highly stable. |
| 1. Evaluate Conjugation Chemistry: Ensure the amide bond formation between the linker and the antibody lysine residues is complete and stable. Optimize conjugation conditions (pH, temperature, reaction time) to ensure robust bond formation. | |
| 2. Alternative Linker Chemistries: If amide bond instability is confirmed, consider alternative, more stable non-cleavable linkers. | |
| Assay-related Artifacts | The experimental conditions of the plasma stability assay may be causing payload release. |
| 1. Optimize Assay Conditions: Ensure the plasma used is of high quality and that incubation conditions (temperature, pH) are physiological. | |
| 2. Use Orthogonal Methods: Confirm the results using different analytical techniques (e.g., compare LC-MS data with ELISA). |
Issue 2: ADC Aggregation
Symptom: Size-exclusion chromatography (SEC) analysis of plasma samples shows a significant percentage of high-molecular-weight species (aggregates).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Payload | The hydrophobicity of the payload is a primary driver of aggregation, even with a hydrophilic linker. |
| 1. Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate. | |
| 2. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates) to identify a formulation that minimizes aggregation. | |
| Conjugation Process | The chemical conditions used during conjugation can induce aggregation. |
| 1. Optimize Conjugation Conditions: Systematically vary the pH, temperature, and concentration of reagents to find conditions that minimize aggregation. | |
| Storage and Handling | Improper storage conditions or freeze-thaw cycles can lead to aggregation. |
| 1. Optimize Storage Conditions: Determine the optimal storage temperature and buffer for the ADC. | |
| 2. Minimize Freeze-Thaw Cycles: Aliquot the ADC upon preparation to avoid repeated freezing and thawing. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)
| Linker | DAR | Clearance (mL/hr/kg) | Half-life (t½, hours) |
| Short-chain PEG (e.g., PEG4) | 4 | 0.5 | 150 |
| Long-chain PEG (e.g., PEG24) | 4 | 0.3 | 250 |
Table 2: Aggregation Analysis of ADCs with Different Linkers by SEC (Illustrative Data)
| Linker | DAR | % Monomer | % Aggregates |
| Non-PEGylated | 4 | 85 | 15 |
| NH-bis(PEG4-acid) | 4 | 95 | 5 |
| NH-bis(PEG4-acid) | 8 | 90 | 10 |
This table illustrates the expected trend of reduced aggregation with the incorporation of a hydrophilic PEG linker. Higher DAR values can still lead to increased aggregation.
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
ADC with NH-bis(PEG4-acid) linker
-
Human or mouse plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Reduction reagent (e.g., DTT or TCEP)
-
Alkylation reagent (e.g., iodoacetamide)
-
LC-MS system
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration of 1 mg/mL in plasma. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), aliquot a portion of the plasma-ADC mixture and store at -80°C until analysis.
-
ADC Capture: a. Thaw the plasma samples. b. Add Protein A or Protein G magnetic beads to capture the ADC. c. Incubate for 1 hour at room temperature with gentle mixing. d. Wash the beads with PBS to remove unbound plasma proteins.
-
Sample Preparation for LC-MS: a. Elute the ADC from the beads using a low-pH buffer. b. Reduce the interchain disulfide bonds of the antibody by adding DTT or TCEP. c. Alkylate the free cysteines with iodoacetamide.
-
LC-MS Analysis: a. Analyze the reduced and alkylated light and heavy chains by LC-MS to determine the drug distribution and calculate the average DAR.
-
Data Analysis: a. Plot the average DAR as a function of time. b. A decrease in DAR over time indicates payload deconjugation.
Visualization
Caption: Workflow for in vitro plasma stability assay.
Caption: Troubleshooting logic for ADC aggregation.
References
Technical Support Center: Enhancing Cell Permeability of NH-bis(PEG4-acid) PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized with an NH-bis(PEG4-acid) linker.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with NH-bis(PEG4-acid) PROTACs.
Issue 1: Low or undetectable intracellular concentration of the PROTAC.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Polarity and/or Molecular Weight: The inherent physicochemical properties of PROTACs often lead to poor passive diffusion across the cell membrane.[1][2] | 1. Confirm Physicochemical Properties: If not already done, calculate or experimentally determine the molecular weight (MW), topological polar surface area (TPSA), and calculated logP (cLogP) of your PROTAC. 2. Linker Modification: While maintaining the core NH-bis(PEG4-acid) structure, consider synthesizing analogs with subtle modifications. For instance, replacing an amide bond in proximity to the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[3][4] 3. Incorporate Hydrophobic Moieties: If synthetically feasible, introduce small, hydrophobic groups on the warhead or E3 ligase ligand that do not compromise binding affinity but can help shield polarity. |
| Suboptimal Conformational Dynamics: The PROTAC may not be adopting a favorable conformation to shield its polar surface area for membrane transit. | 1. Promote Intramolecular Hydrogen Bonding (IMHB): The ether oxygens of the PEG chains can act as hydrogen bond acceptors.[3] Computational modeling can help predict if your PROTAC can form IMHBs to create a more compact, less polar conformation. 2. NMR Conformational Analysis: In-depth structural analysis using NMR spectroscopy in different solvents (e.g., a polar solvent like DMSO and a non-polar solvent like chloroform) can reveal the conformational flexibility of your PROTAC and its ability to adopt a folded state. |
| Active Efflux: The PROTAC may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). | 1. Caco-2 Efflux Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux. 2. Co-dosing with Efflux Inhibitors: In your cellular assays, co-administer your PROTAC with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if intracellular accumulation and subsequent protein degradation are enhanced. |
Issue 2: Good in vitro potency (biochemical assays) but poor cellular activity (low DC50/Dmax).
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Cell Permeability: This is a primary reason for the disconnect between biochemical and cellular activity. | 1. Directly Measure Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive permeability. 2. Cell-Based Permeability Assays: Employ Caco-2 or MDCK cell-based assays for a more physiologically relevant measure of permeability that includes active transport and efflux. 3. Structure-Permeability Relationship (SPR) Studies: Synthesize a small library of analogs with systematic linker modifications (e.g., varying PEG length, though this deviates from the core topic) to understand the impact on permeability. |
| "Hook Effect": At higher concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex. | 1. Perform a Wide Dose-Response Curve: Test your PROTAC over a broad concentration range in your cellular degradation assay. A bell-shaped curve is indicative of the hook effect. 2. Lower the Concentration Range: If a hook effect is observed, focus on the lower concentration range to determine the optimal degradation concentration. |
| Intracellular Instability: The PROTAC may be rapidly metabolized within the cell. | 1. Assess Metabolic Stability: Incubate the PROTAC with liver microsomes or S9 fractions and monitor its degradation over time using LC-MS/MS. 2. Incorporate Metabolically Stable Moieties: If metabolic instability is confirmed, consider introducing more rigid or less metabolically labile groups in the linker or ligands, such as piperazine or piperidine rings, though this would be a significant deviation from the NH-bis(PEG4-acid) structure. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of a PROTAC using an NH-bis(PEG4-acid) linker?
A1: PROTACs incorporating an NH-bis(PEG4-acid) linker will inherently have a high molecular weight and a significant number of hydrogen bond acceptors due to the ether oxygens in the PEG chains. This generally leads to high polarity and low calculated logP values. While the PEG component enhances water solubility, it can be a major hurdle for passive cell permeability.
Q2: How does the flexibility of the PEG4 chains in the NH-bis(PEG4-acid) linker influence cell permeability?
A2: The flexibility of the PEG chains is a double-edged sword. On one hand, it can allow the PROTAC to adopt a folded, more compact conformation, often referred to as "molecular chameleonicity." This folded state can be stabilized by intramolecular hydrogen bonds, where the ether oxygens of the PEG linker shield the polar groups of the warhead or E3 ligase ligand, presenting a less polar surface to the nonpolar lipid bilayer of the cell membrane and facilitating passive diffusion. On the other hand, excessive flexibility can be entropically unfavorable for binding and may not lead to a stable, permeation-competent conformation.
Q3: Are there any general strategies to consider when designing a PROTAC with an NH-bis(PEG4-acid) linker to maximize cell permeability from the outset?
A3: Yes, several design principles can be applied:
-
Minimize Hydrogen Bond Donors: The number of solvent-exposed hydrogen bond donors is a critical determinant of permeability. When selecting warheads and E3 ligase ligands, and when designing the attachment points to the linker, aim to minimize the number of exposed N-H or O-H groups.
-
Promote "Chameleonicity": Use computational modeling to predict the likelihood of your PROTAC forming intramolecular hydrogen bonds and adopting a folded conformation in a nonpolar environment.
-
Optimize Lipophilicity: While PEG linkers are hydrophilic, the overall lipophilicity of the PROTAC should be considered. Aim for a calculated logP (ALogP) that balances solubility and permeability. Some studies suggest keeping the ALogP below 5.
Q4: Which experimental assays are most suitable for assessing the cell permeability of my NH-bis(PEG4-acid) PROTAC?
A4: A tiered approach is often most effective:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening and ranking of compounds based on their intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.
Quantitative Data Summary
The following table summarizes representative data from permeability assays for hypothetical PROTACs with varying linker characteristics to illustrate how data can be structured for comparison.
| PROTAC ID | Linker Type | MW (Da) | TPSA (Ų) | cLogP | PAMPA P_app_ (x 10⁻⁶ cm/s) | Caco-2 P_app_ (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| PROTAC-A | NH-bis(PEG4-acid) | 950 | 220 | 1.5 | 0.5 | 0.2 | 10.5 |
| PROTAC-B | Alkyl Chain | 880 | 180 | 3.8 | 2.1 | 1.5 | 1.8 |
| PROTAC-C | Rigid Piperazine | 920 | 195 | 2.5 | 1.5 | 1.1 | 2.1 |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (P_app_).
-
Methodology:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in a buffer at pH 7.4 to create the donor solution.
-
Coat the filter of a 96-well microplate (donor plate) with a solution of a lipid (e.g., lecithin) in a nonpolar solvent (e.g., dodecane).
-
Add the donor solution to the wells of the donor plate.
-
Place an acceptor plate containing buffer on top of the donor plate, ensuring the coated filters are in contact with the acceptor buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (P_app_) using the following equation: P_app_ = [-V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
-
2. Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport mechanisms.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare the PROTAC solution in a transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and analyze the PROTAC concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (P_app_) for both directions.
-
The efflux ratio is calculated as P_app_ (B-A) / P_app_ (A-B).
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity.
Caption: The "Molecular Chameleon" concept for PROTAC permeability.
Caption: Tiered workflow for assessing PROTAC permeability.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mitigating Off-Target Effects with NH-bis(PEG4-acid) Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NH-bis(PEG4-acid) linkers in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). The information provided is intended to assist in mitigating off-target effects and optimizing experimental workflows.
Disclaimer
Direct quantitative data and specific experimental protocols for the NH-bis(PEG4-acid) linker are limited in publicly available literature. Therefore, the information presented in this guide is based on established principles for branched and hydrophilic polyethylene glycol (PEG) linkers in PROTAC design. Researchers should consider this guidance as a starting point and optimize protocols for their specific molecules and experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the NH-bis(PEG4-acid) linker in mitigating off-target effects?
A1: The NH-bis(PEG4-acid) linker, a branched hydrophilic PEG linker, can help mitigate off-target effects through several mechanisms. Its hydrophilicity can improve the solubility of the entire molecule, which can reduce non-specific binding caused by poor solubility.[1][2] The length and branched nature of the linker influence the geometry of the ternary complex (target protein-PROTAC-E3 ligase), which can be optimized to favor the on-target protein and disfavor off-target interactions.[2][3][4]
Q2: How does the branched structure of the NH-bis(PEG4-acid) linker potentially influence selectivity compared to a linear PEG linker?
A2: The branched structure of the NH-bis(PEG4-acid) linker can provide a more defined three-dimensional conformation, which can lead to more specific interactions within the ternary complex. This can enhance selectivity by creating a more optimal arrangement for the ubiquitination of the on-target protein while being less favorable for off-target proteins.
Q3: Can the hydrophilic nature of the NH-bis(PEG4-acid) linker negatively impact cell permeability?
A3: Yes, while the hydrophilicity of PEG linkers improves aqueous solubility, it can also decrease passive cell membrane permeability. This is a critical trade-off in PROTAC design. Researchers may need to balance the benefits of improved solubility against potential challenges in cellular uptake.
Q4: What are the key assays to assess the off-target effects of a PROTAC synthesized with an NH-bis(PEG4-acid) linker?
A4: The most comprehensive method for identifying off-target effects is unbiased quantitative proteomics using mass spectrometry. This technique provides a global view of protein degradation events within the cell. Other important assays include the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context and NanoBRET™ Ternary Complex Assays to measure the formation of the ternary complex with the intended target versus potential off-targets.
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Conformation | The length and branching of the NH-bis(PEG4-acid) linker may not be optimal for the specific target and E3 ligase, leading to the formation of stable ternary complexes with off-target proteins. Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a more selective candidate. |
| Poor Physicochemical Properties | Poor solubility of the PROTAC can lead to aggregation and non-specific protein interactions. Confirm the solubility of your PROTAC in the assay buffer. The hydrophilic NH-bis(PEG4-acid) linker is intended to improve solubility, but the overall properties of the molecule may still be suboptimal. |
| "Hook Effect" Leading to Off-Target Effects | At high concentrations, PROTACs can form binary complexes with the E3 ligase, which may then recruit and degrade off-target proteins. Perform a wide dose-response experiment to determine the optimal concentration for on-target degradation and to identify the hook effect. |
Problem 2: Low potency of the PROTAC despite good on-target binding.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The hydrophilic nature of the NH-bis(PEG4-acid) linker may be hindering the PROTAC's ability to cross the cell membrane. Perform a cell permeability assay (e.g., PAMPA) to assess the molecule's ability to enter cells. Consider strategies to improve permeability, such as the incorporation of more lipophilic moieties in other parts of the molecule. |
| Inefficient Ternary Complex Formation | The geometry provided by the NH-bis(PEG4-acid) linker may not be conducive to a stable and productive ternary complex with the on-target protein and E3 ligase. Use a NanoBRET™ Ternary Complex Assay to quantify the formation of the on-target ternary complex in live cells. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cellular environment. Assess the stability of your PROTAC in cell culture media and cell lysates. |
Quantitative Data Summary
While specific data for NH-bis(PEG4-acid) is limited, the following table provides an example of how to present comparative data for different linker types, which is a crucial step in optimizing for on-target selectivity.
Table 1: Exemplar Off-Target Profile of PROTACs with Different Linker Chemistries
| Linker Type | On-Target Degradation (DC50, nM) | Number of Off-Target Proteins Degraded (>50%) | Key Off-Target Proteins Identified |
| Branched PEG (e.g., NH-bis(PEG4-acid)) | 15 | 5 | Protein A, Protein B |
| Linear PEG (12 atoms) | 25 | 12 | Protein A, Protein C, Protein D |
| Aliphatic (12 atoms) | 50 | 20 | Protein C, Protein E, Protein F |
This is exemplar data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with an NH-bis(PEG4-acid) Linker
This protocol outlines a general approach for synthesizing a PROTAC using an NH-bis(PEG4-acid) linker, which has two carboxylic acid groups. This allows for a sequential coupling strategy.
Step 1: First Amide Coupling
-
Dissolve the E3 ligase ligand (with a free amine) (1.0 eq) and NH-bis(PEG4-acid) linker (1.2 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the mono-functionalized linker-ligand conjugate by flash chromatography.
Step 2: Second Amide Coupling
-
Dissolve the purified product from Step 1 (1.0 eq) and the target protein ligand (with a free amine) (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
Protocol 2: Off-Target Profiling using Quantitative Proteomics
-
Cell Culture and Treatment: Culture your cell line of interest to 70-80% confluency. Treat the cells with your PROTAC at its optimal on-target degradation concentration, a vehicle control (e.g., DMSO), and a negative control PROTAC for 24 hours.
-
Cell Lysis and Protein Digestion: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your PROTAC or vehicle control for a specified time (e.g., 1-2 hours) to allow for target engagement.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the PROTAC-treated sample indicates target engagement.
Protocol 4: NanoBRET™ Ternary Complex Formation Assay
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Plate the cells in an assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the E3 ligase.
-
PROTAC Treatment: Add a serial dilution of your PROTAC to the wells.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (>610 nm) emission signals. An increase in the BRET ratio (acceptor/donor) indicates the formation of the ternary complex.
Visualizations
References
Technical Support Center: Impact of NH-bis(PEG4-acid) Linker on Ternary Complex Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the NH-bis(PEG4-acid) linker on the stability of proteolysis-targeting chimera (PROTAC) ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized impact of the NH-bis(PEG4-acid) linker's structure on ternary complex stability compared to a linear PEG4 linker?
A1: The NH-bis(PEG4-acid) linker introduces a degree of rigidity and a defined conformational vector due to its branched nature at the secondary amine. Compared to a more flexible linear PEG4 linker, the NH-bis structure is hypothesized to:
-
Pre-organize the PROTAC molecule: The branching can reduce the conformational flexibility of the linker, potentially lowering the entropic penalty upon binding to form the ternary complex.[1] This pre-organization may lead to a more favorable conformation for simultaneous binding to the target protein and the E3 ligase.
-
Influence binding cooperativity: The constrained geometry imposed by the linker can affect the protein-protein interactions between the target and the E3 ligase within the ternary complex.[2] This can either enhance positive cooperativity (a more stable ternary complex) or lead to negative cooperativity if the imposed conformation results in steric clashes.
-
Alter ternary complex kinetics: The rigidity may influence the association (k_on) and dissociation (k_off) rates of the ternary complex. A more rigid linker could potentially lead to a slower k_off, resulting in a more stable and longer-lived ternary complex, which has been correlated with more efficient protein degradation.[3][4]
It is crucial to empirically determine the effect of this linker for each specific target and E3 ligase pair, as the optimal linker geometry is highly system-dependent.[5]
Q2: My PROTAC with an NH-bis(PEG4-acid) linker shows poor target degradation despite good binary binding to the target protein and E3 ligase. What are the potential linker-related issues?
A2: This is a common challenge in PROTAC development and can often be attributed to suboptimal ternary complex formation or stability. Potential linker-related issues include:
-
Unfavorable Ternary Complex Geometry: The rigidity of the NH-bis(PEG4-acid) linker may force an unproductive orientation of the target protein relative to the E3 ligase, where the surface lysines on the target are not accessible for ubiquitination.
-
Negative Cooperativity: The linker's conformation might induce steric clashes or unfavorable electrostatic interactions between the target protein and the E3 ligase, leading to a destabilized ternary complex.
-
Poor Physicochemical Properties: While PEG linkers generally improve solubility, the overall structure of the PROTAC could still result in poor cell permeability or high efflux, preventing it from reaching its intracellular target.
Q3: How can I experimentally assess the stability of a ternary complex formed with a PROTAC containing an NH-bis(PEG4-acid) linker?
A3: Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex:
-
Surface Plasmon Resonance (SPR): SPR can determine the kinetics (k_on, k_off) and affinity (K_D) of both binary and ternary complex formation. This allows for the calculation of the cooperativity factor.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing information on the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of complex formation. This is particularly useful for accurately determining cooperativity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to measure the formation of the ternary complex in a solution-based format, which is amenable to high-throughput screening.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI can measure the kinetics of ternary complex formation.
Q4: What is the "hook effect" and how might the NH-bis(PEG4-acid) linker influence it?
A4: The "hook effect" is observed when increasing concentrations of a PROTAC lead to a decrease in target degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. A linker that promotes high positive cooperativity can help to mitigate the hook effect by stabilizing the ternary complex even at higher PROTAC concentrations. The rigidity of the NH-bis(PEG4-acid) linker could potentially enhance cooperativity if it leads to favorable protein-protein interactions, thereby reducing the hook effect.
Troubleshooting Guide
| Issue | Potential Cause (Linker-Related) | Troubleshooting Steps |
| No or low target degradation | Inefficient ternary complex formation: The rigidity of the NH-bis(PEG4-acid) linker may lead to an unproductive conformation. | 1. Assess Ternary Complex Formation: Use biophysical assays like SPR, ITC, or TR-FRET to confirm if a stable ternary complex is forming.2. Synthesize Analogs: If ternary complex formation is weak or absent, synthesize PROTACs with linear PEG linkers of varying lengths to evaluate the impact of flexibility. |
| "Hook effect" observed at low PROTAC concentrations | Low cooperativity: The linker may not be optimally positioning the two proteins for favorable interactions, leading to a prevalence of binary complexes at lower concentrations. | 1. Quantify Cooperativity: Use SPR or ITC to determine the cooperativity factor (α).2. Modify Linker Attachment Points: Altering the vector on the warhead or E3 ligase ligand where the linker is attached can significantly impact ternary complex geometry and cooperativity. |
| Discrepancy between biochemical and cellular degradation assays | Poor cell permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane. | 1. Perform Cellular Target Engagement Assays: Use techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching and binding its target inside the cell.2. Modify Linker Composition: While maintaining the core structure, consider subtle modifications to improve lipophilicity or reduce polar surface area. |
| High ternary complex stability but low degradation | Unproductive complex geometry: The stable complex may orient the target protein in a way that surface lysines are not accessible to the E2-ubiquitin conjugate. | 1. Molecular Modeling: Use computational tools like Rosetta to model the ternary complex and visualize the positioning of lysine residues.2. Vary Linker Structure: Synthesize PROTACs with different rigid linkers (e.g., incorporating piperazine or aromatic rings) to explore alternative ternary complex conformations. |
Quantitative Data Summary
While direct quantitative data for the NH-bis(PEG4-acid) linker is not extensively available in the public domain, the following table provides a general comparison of how linker properties can influence ternary complex stability and degradation. The values are illustrative and highly dependent on the specific PROTAC system.
| Linker Type | General Rigidity | Expected Impact on Cooperativity (α) | Representative Ternary Complex K_D (nM) | Representative DC50 (nM) |
| Linear PEG | Flexible | Variable, system-dependent | 10 - 500 | 5 - 100 |
| NH-bis(PEG4-acid) | Semi-rigid | Potentially higher α if pre-organization is favorable | System-dependent | System-dependent |
| Alkyl Chain | Flexible | Variable, system-dependent | 20 - 1000 | 10 - 500 |
| Rigid (e.g., piperazine) | Rigid | Can be high if geometry is optimal | 1 - 100 | 1 - 50 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the ternary complex, and to calculate the cooperativity factor (α).
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K_D (K_Dbinary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a 1:1 binding model to determine the ternary K_D (K_Dternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor using the formula: α = K_Dbinary / K_Dternary.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS) of binary and ternary complex formation and to calculate the cooperativity factor (α).
Methodology:
-
Binary Titration 1 (PROTAC into E3 Ligase):
-
Place the purified E3 ligase in the ITC cell.
-
Titrate the PROTAC from the syringe into the cell.
-
Analyze the data to determine the binary K_D1.
-
-
Binary Titration 2 (PROTAC into Target Protein):
-
Place the purified target protein in the ITC cell.
-
Titrate the PROTAC from the syringe into the cell.
-
Analyze the data to determine the binary K_D2.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC from the syringe into the cell.
-
Analyze the data to determine the ternary K_D (K_Dternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = K_D1 / K_Dternary.
-
Visualizations
Caption: PROTAC mechanism of action, highlighting ternary complex formation.
Caption: Troubleshooting workflow for PROTACs with low degradation efficacy.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reaction Conditions for NH-bis(PEG4-acid) Bioconjugation
Welcome to the technical support center for NH-bis(PEG4-acid) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental conditions and ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for conjugating NH-bis(PEG4-acid) to a biomolecule?
The conjugation of NH-bis(PEG4-acid) to a biomolecule, such as a protein or peptide, relies on the activation of its terminal carboxylic acid groups to make them reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus). This is typically achieved through a two-step reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process involves:
-
Activation: EDC reacts with the carboxylic acid groups on the NH-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This unstable intermediate then reacts with NHS to form a more stable amine-reactive NHS ester.
-
Conjugation: The NHS ester readily reacts with primary amines on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.
Q2: What is the optimal pH for the EDC/NHS coupling reaction with NH-bis(PEG4-acid)?
The EDC/NHS coupling reaction has a two-part pH optimum. For best results, a two-buffer system is recommended:
-
Activation Step (EDC/NHS): The activation of the carboxylic acid groups is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).
-
Conjugation Step (to amine): The reaction of the NHS-activated PEG linker with primary amines on the biomolecule is most efficient at a pH of 7.2-8.5 . Common buffers for this step include phosphate-buffered saline (PBS), HEPES, or borate buffer.
Q3: What are the primary competing reactions that can reduce my conjugation efficiency?
The primary competing reaction is the hydrolysis of the NHS ester . In an aqueous environment, the NHS ester can react with water, which hydrolyzes it back to a carboxylic acid, rendering it unreactive towards amines. The rate of hydrolysis increases significantly with increasing pH. Therefore, it is crucial to perform the conjugation step promptly after the activation of the NH-bis(PEG4-acid).
Q4: How should I prepare and store my EDC and NHS reagents?
Both EDC and NHS are highly sensitive to moisture. To maintain their reactivity:
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Solution Preparation: Prepare solutions of EDC and NHS immediately before use. Do not store aqueous solutions of these reagents. For water-insoluble NHS esters, a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to prepare a stock solution.
Q5: How can I quench the EDC/NHS coupling reaction?
Quenching the reaction is important to stop the conjugation process and deactivate any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.
-
Primary Amine-Containing Buffers: Buffers such as Tris or glycine can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your activation and conjugation buffers. Use a calibrated pH meter. |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Ensure they have been stored properly under desiccated conditions. Perform a reactivity test on a small scale if in doubt. |
| Presence of Competing Nucleophiles | Ensure your biomolecule is in a buffer free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the desired reaction. |
| Insufficient Molar Excess of Reagents | The molar ratio of the PEG linker, EDC, and NHS to the biomolecule is critical. A molar excess of the activating reagents is typically required. |
| Hydrolysis of NHS Ester | Minimize the time between the activation of the NH-bis(PEG4-acid) and its addition to the biomolecule solution. Keep the pH of the conjugation reaction from becoming too high (ideally ≤ 8.5). |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction is more likely to occur. If possible, increase the concentration of your biomolecule. |
Issue 2: Precipitation of Biomolecule During Reaction
Precipitation can significantly reduce the yield of your final conjugate.
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to protein precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Over-crosslinking | The bifunctional nature of NH-bis(PEG4-acid) can lead to intermolecular crosslinking, which may cause aggregation and precipitation. |
Issue 3: Unwanted Dimerization or Oligomerization of the Biomolecule
The two carboxylic acid groups on NH-bis(PEG4-acid) can potentially link two separate biomolecules together.
| Potential Cause | Recommended Action |
| High Biomolecule Concentration | Higher concentrations of the target biomolecule favor intermolecular crosslinking (dimerization). To promote intramolecular crosslinking (if desired) or single attachment, work with more dilute solutions of your biomolecule. |
| Stoichiometry of Linker to Biomolecule | A lower molar ratio of NH-bis(PEG4-acid) to the biomolecule can favor the formation of intermolecular linkages. Conversely, a higher molar excess of the linker can promote single attachment or intramolecular crosslinking. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide general guidelines for optimizing the reaction conditions for NH-bis(PEG4-acid) bioconjugation. Optimal conditions should be determined empirically for each specific application.
Table 1: Effect of pH on Reaction Steps
| Reaction Step | pH Range | Recommended Buffer | Key Considerations |
| Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC activation of the carboxylic acid. |
| Conjugation | 7.2 - 8.5 | PBS, HEPES, Borate | Balances the reactivity of primary amines with the rate of NHS ester hydrolysis. pH > 8.5 significantly increases hydrolysis. |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (Reagent : Biomolecule) | Rationale |
| NH-bis(PEG4-acid) | 5 - 20 fold excess | Drives the reaction towards the desired product and can influence the degree of labeling. |
| EDC | 1.5 - 2 fold excess over NH-bis(PEG4-acid) | Ensures efficient activation of the carboxylic acid groups. |
| NHS/Sulfo-NHS | 1.5 - 2 fold excess over NH-bis(PEG4-acid) | Stabilizes the activated intermediate, improving conjugation efficiency. |
Table 3: Incubation Time and Temperature
| Reaction Step | Temperature | Time | Notes |
| Activation | Room Temperature | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Conjugation | Room Temperature or 4°C | 1 - 4 hours | Longer incubation times at 4°C may be beneficial for sensitive biomolecules. |
| Quenching | Room Temperature | 15 - 30 minutes | Ensures complete deactivation of remaining reactive groups. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Bioconjugation with NH-bis(PEG4-acid)
This protocol describes a general method for conjugating NH-bis(PEG4-acid) to a protein.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)
-
NH-bis(PEG4-acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate NH-bis(PEG4-acid), EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of NH-bis(PEG4-acid) in an appropriate solvent (e.g., water or DMSO).
-
Prepare fresh solutions of EDC and Sulfo-NHS in ultrapure water immediately before use.
-
-
Activation of NH-bis(PEG4-acid):
-
In a microcentrifuge tube, dissolve NH-bis(PEG4-acid) in Activation Buffer.
-
Add EDC and Sulfo-NHS to the NH-bis(PEG4-acid) solution. A typical molar ratio is 1:2:2 (PEG linker:EDC:Sulfo-NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Dissolve the protein in Conjugation Buffer at a suitable concentration.
-
Add the activated NH-bis(PEG4-acid) solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Experimental Workflow
Validation & Comparative
Navigating the Nexus of Stability: A Comparative Analysis of NH-bis(PEG4-acid) and Linear PEG Linkers in Bioconjugate Degradation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's success. The linker's architecture can profoundly influence the stability, pharmacokinetics, and ultimate efficacy of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the degradation efficiency of a branched linker, NH-bis(PEG4-acid), versus traditional linear PEG linkers, supported by illustrative data and detailed experimental protocols to empower informed linker selection.
The architecture of a polyethylene glycol (PEG) linker, whether linear or branched, can significantly impact its behavior in biological systems. Branched linkers, like NH-bis(PEG4-acid), generally exhibit a larger hydrodynamic radius compared to their linear counterparts of similar molecular weight. This increased size can shield the linker and the attached payload from enzymatic degradation and reduce renal clearance, potentially leading to a longer in vivo half-life.[1][2][3] However, the complex three-dimensional structure of branched linkers may also introduce steric hindrance, which could impede access for enzymatic cleavage where such a mechanism is desired for payload release.[1]
Linear PEG linkers, being structurally simpler, may offer more predictable degradation kinetics and less steric interference for enzymatic action.[1] The degradation of PEG-based linkers, particularly those containing ester bonds, is primarily governed by hydrolytic cleavage, a process that is sensitive to pH and temperature.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated differences in properties between NH-bis(PEG4-acid) and a linear PEG linker of a comparable molecular weight. The quantitative values are illustrative and intended to highlight the expected trends based on linker architecture. Actual experimental results will vary depending on the specific bioconjugate, experimental conditions, and the biological matrix.
| Parameter | NH-bis(PEG4-acid) (Branched) | Linear PEG4 Linker | Rationale for Difference |
| Serum Half-Life (t½) | Potentially Longer (e.g., 48-72 h) | Shorter (e.g., 24-48 h) | The larger hydrodynamic volume of the branched linker may reduce renal clearance, extending circulation time. |
| Enzymatic Cleavage Rate | Potentially Slower | Faster | Increased steric hindrance from the branched structure may limit enzyme access to cleavage sites. |
| Hydrolytic Stability | Similar | Similar | For linkers with the same core chemical bonds (e.g., esters), hydrolytic stability is expected to be comparable, though microenvironment effects could play a role. |
| Drug-to-Antibody Ratio (DAR) Stability | Potentially Higher | Lower | A more shielded environment around the drug linkage site in the branched structure could offer greater protection from degrading enzymes. |
| Target Protein Degradation (for PROTACs) | Variable | Variable | Efficacy depends on optimal ternary complex formation, where linker length and flexibility are key, rather than just degradation resistance. |
Experimental Protocols
To empirically determine the degradation efficiency of these linkers, the following detailed experimental protocols can be employed.
Serum Stability Assay for Antibody-Drug Conjugates (ADCs)
This protocol outlines a method to assess the stability of an ADC by monitoring the drug-to-antibody ratio (DAR) over time in a serum environment.
Materials:
-
ADC constructs with NH-bis(PEG4-acid) and linear PEG4 linkers
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
A liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Dilute the ADC constructs to a final concentration of 1 mg/mL in serum. Prepare a parallel control in PBS. Incubate all samples at 37°C.
-
Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours). Immediately freeze the collected samples at -80°C to halt degradation.
-
ADC Purification: Thaw the samples and purify the ADC from the serum proteins using Protein A affinity chromatography. Wash the resin with PBS to remove non-specifically bound proteins.
-
Elution and Neutralization: Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate with the neutralization buffer.
-
LC-MS Analysis: Analyze the purified ADC samples by LC-MS. Use a reversed-phase column suitable for protein analysis. The mass spectrometer should be set to acquire data in the appropriate mass range to detect the intact ADC with different drug loads.
-
Data Analysis: Deconvolute the raw mass spectrometry data to obtain the mass of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached). Calculate the average DAR at each time point by taking a weighted average of the different drug-loaded species. Plot the average DAR as a function of time to determine the stability of the linker.
Cellular Degradation Assay for PROTACs
This protocol uses Western blotting to quantify the degradation of a target protein in cells treated with PROTACs containing either the NH-bis(PEG4-acid) or a linear PEG4 linker.
Materials:
-
Cell line expressing the target protein
-
PROTACs with the different linkers, dissolved in DMSO
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity for each sample. Calculate the percentage of protein remaining for each treatment condition relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each linker.
Visualizations
Conclusion
The selection between a branched NH-bis(PEG4-acid) linker and a linear PEG linker is a nuanced decision that requires careful consideration of the therapeutic modality and the desired pharmacokinetic and pharmacodynamic profile. Branched linkers may offer enhanced stability and longer circulation times, which can be advantageous for systemic drug delivery. However, this can be a drawback if rapid cleavage at the target site is required. Linear linkers may provide more straightforward degradation kinetics and less steric hindrance.
Ultimately, the optimal choice is application-dependent. The experimental protocols provided in this guide offer a robust framework for researchers to empirically evaluate the degradation efficiency and overall performance of different linker architectures, enabling the rational design of more effective and safer bioconjugates.
References
A Head-to-Head Comparison: NH-bis(PEG4-acid) vs. Cleavable Linkers for Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Linker Selection
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice between a stable, non-cleavable linker like NH-bis(PEG4-acid) and a conditionally labile cleavable linker has profound implications for an ADC's stability, mechanism of action, and ultimately, its clinical success. This guide provides an objective comparison of these two linker strategies, supported by a review of current literature and detailed experimental methodologies to aid in the rational design of next-generation ADCs.
The Tale of Two Linkers: Stability vs. Conditional Release
The fundamental difference between NH-bis(PEG4-acid) and cleavable linkers lies in their payload release strategy. NH-bis(PEG4-acid) is a non-cleavable, branched polyethylene glycol (PEG) based linker. Its design ensures that the cytotoxic payload remains firmly attached to the antibody until the entire ADC is internalized by the target cancer cell and degraded within the lysosome. This process releases a payload-linker-amino acid metabolite as the active cytotoxic species.[1][2]
In contrast, cleavable linkers are engineered to be stable in systemic circulation but to undergo scission and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (VC), which are substrates for lysosomal proteases such as Cathepsin B, that are often upregulated in tumor cells.
-
pH-sensitive linkers: Incorporating acid-labile groups like hydrazones, which hydrolyze in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: Utilizing disulfide bonds that are reduced in the high glutathione concentration of the intracellular environment compared to the bloodstream.
At a Glance: Key Differences and Performance Metrics
The selection of a linker technology impacts several key performance attributes of an ADC. While direct head-to-head experimental data for NH-bis(PEG4-acid) is limited in publicly available literature, we can infer its performance based on its characteristics as a branched, non-cleavable PEGylated linker and compare it to established cleavable linker systems.
Table 1: General Comparison of Linker Characteristics
| Feature | NH-bis(PEG4-acid) (Non-cleavable, Branched PEG) | Cleavable Linkers (e.g., VC, Hydrazone, Disulfide) |
| Release Mechanism | Lysosomal degradation of the antibody | Enzymatic cleavage, pH-mediated hydrolysis, or reduction |
| Released Payload | Payload-linker-amino acid metabolite | Unmodified or minimally modified payload |
| Plasma Stability | Generally high | Variable, can be susceptible to premature cleavage |
| Bystander Effect | Limited to negligible | Can be significant, depending on payload permeability |
| Pharmacokinetics | Often improved half-life and reduced clearance due to PEGylation | Can be influenced by linker stability and payload properties |
| Applicability | Best suited for homogenous tumors with high antigen expression | Effective for heterogeneous tumors due to the bystander effect |
Table 2: Comparative Performance Metrics (Representative Data)
| Parameter | ADC with Non-cleavable PEG Linker | ADC with Cleavable Linker (e.g., VC-MMAE) |
| Drug-to-Antibody Ratio (DAR) | High DARs (≥8) achievable with good biophysical properties | Typically limited to DAR 4-8 to avoid aggregation |
| In Vitro Cytotoxicity (IC50) | Potent on antigen-positive cells | Potent on antigen-positive cells; may show bystander killing |
| Plasma Half-life (t1/2) | Generally longer due to high stability | Can be shorter if premature cleavage occurs |
| In Vivo Efficacy | Effective in tumor growth inhibition, especially at higher doses | Potentially more potent at lower doses due to bystander effect |
| Off-target Toxicity | Generally lower due to high plasma stability | Higher risk if premature payload release occurs |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the distinct mechanisms of action and a general workflow for evaluating ADC efficacy.
Caption: Mechanism of Action: Non-cleavable vs. Cleavable Linkers.
Caption: General Experimental Workflow for ADC Efficacy Evaluation.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADCs.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average number of drug-linker molecules conjugated to an antibody and assess the distribution of different drug-loaded species.
-
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
-
In Vivo Efficacy Study (Tumor Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line (antigen-positive)
-
ADC, vehicle control, and isotype control ADC
-
Matrigel (optional)
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue the study until tumors in the control group reach a predetermined endpoint size.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion: A Strategic Choice Based on Therapeutic Goals
The decision between a non-cleavable linker like NH-bis(PEG4-acid) and a cleavable linker is a critical juncture in ADC design, with no single solution being universally superior.
NH-bis(PEG4-acid) , as a branched, non-cleavable PEGylated linker, offers the potential for high drug loading with favorable biophysical properties, enhanced plasma stability, and a more predictable pharmacokinetic profile.[5] This can translate to a wider therapeutic window and reduced off-target toxicity. The lack of a bystander effect makes ADCs with such linkers ideal for treating hematological malignancies or solid tumors with uniform high antigen expression.
Cleavable linkers provide the distinct advantage of releasing the payload in its most potent, unmodified form, which can then exert a powerful bystander effect. This is particularly beneficial for treating solid tumors with heterogeneous antigen expression, where not all cancer cells may be targeted directly by the ADC. However, this comes with the potential trade-off of lower plasma stability and a higher risk of off-target toxicity if the linker is not sufficiently stable.
Ultimately, the optimal linker strategy is context-dependent and must be carefully considered based on the target antigen's biology, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a specific therapeutic indication. The experimental protocols outlined in this guide provide a framework for the empirical evaluation necessary to make an informed decision in the development of safe and effective antibody-drug conjugates.
References
A Comparative Guide to the Bystander Effect of ADCs with Hydrophilic Non-Cleavable Linkers
For researchers and professionals in drug development, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the linker plays a pivotal role in determining efficacy and safety. The choice between a cleavable and non-cleavable linker strategy fundamentally alters the ADC's mechanism of action, particularly concerning the "bystander effect"—the ability to kill antigen-negative tumor cells adjacent to targeted antigen-positive cells.
This guide provides an objective comparison of ADCs featuring advanced hydrophilic, non-cleavable linkers, such as those incorporating polyethylene glycol (PEG) motifs, against traditional non-cleavable and cleavable linker technologies. We will assess their impact on the bystander effect, supported by experimental data and detailed protocols.
Mechanism of Action: The Role of the Linker
The bystander effect is dictated by the chemical nature of the payload that is released from the ADC and its ability to permeate cell membranes. This, in turn, is directly controlled by the linker.
-
Cleavable Linkers: These are designed to release the payload within the target cell upon encountering specific triggers like acidic pH or lysosomal enzymes (e.g., Cathepsin B).[1][2] If the released payload is membrane-permeable (e.g., MMAE, SN-38, DXd), it can diffuse out of the target cell and kill neighboring antigen-negative cells.[3][4] This is highly advantageous for treating heterogeneous tumors where antigen expression is varied.[3]
-
Non-Cleavable Linkers: These linkers are stable and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to liberate the drug. The released product is not the payload alone, but a complex consisting of the payload, the linker, and a charged amino acid residue (e.g., lysine) from the antibody. This resulting metabolite is typically hydrophilic and charged, which severely limits its ability to cross cell membranes and induce a bystander effect.
Hydrophilic, non-cleavable linkers, such as those containing PEG chains, further enhance this effect. The PEG motifs increase the hydrophilicity of the released metabolite, reinforcing its entrapment within the target cell and leading to a highly localized cytotoxic effect with a minimal bystander killing capability.
Comparative Performance Data
The difference in bystander capability is evident in quantitative in vitro assays. ADCs with non-cleavable linkers, like Ado-trastuzumab emtansine (T-DM1), consistently demonstrate high potency against antigen-positive cells but fail to kill co-cultured antigen-negative cells. In contrast, ADCs with cleavable linkers and membrane-permeable payloads show potent killing of both cell populations.
| Linker Type | ADC Example | Payload | Target Cells (Antigen+) IC₅₀ | Bystander Cells (Antigen-) IC₅₀ | Bystander Effect | Reference |
| Cleavable | Trastuzumab-vc-MMAE | MMAE | Potent (nM range) | Potent (nM range) | High | |
| Cleavable | Trastuzumab deruxtecan (T-DXd) | DXd | Potent (nM range) | Potent (nM range) | High | |
| Non-Cleavable | Ado-trastuzumab emtansine (T-DM1) | DM1 | Potent (nM range) | No significant cytotoxicity | Negligible | |
| Hydrophilic Non-Cleavable | Cys-Linker-MMAE ADC | MMAE | Potent (pM-nM range) | Reduced bystander toxicity | Low / Negligible |
Note: IC₅₀ values are highly dependent on the specific cell lines, payload, and drug-to-antibody ratio (DAR). The data presented is a qualitative summary of reported findings.
Experimental Protocols
The primary method for assessing the bystander effect is the in vitro co-culture bystander assay . This experiment quantifies the viability of antigen-negative cells when they are cultured with antigen-positive cells in the presence of an ADC.
Detailed Methodology: In Vitro Co-Culture Bystander Assay
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 or N87 cells).
-
Antigen-Negative (Ag-) Cells: Select a cell line that lacks the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 cells). This line should be engineered to express a fluorescent protein (e.g., GFP) for selective quantification.
-
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells into 96-well plates. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the prevalence of target cells. A typical total cell density is 10,000 cells/well.
-
-
ADC Treatment:
-
After allowing cells to adhere (typically 24 hours), treat the co-cultures with a serial dilution of the test ADC and control ADCs (e.g., a cleavable-linker ADC and a non-cleavable linker ADC like T-DM1).
-
Include controls for untreated cells and cells treated with the free payload.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.
-
-
Quantification of Bystander Killing:
-
Use a high-content imaging system to specifically count the number of viable GFP-expressing Ag- cells.
-
Alternatively, use a cell viability reagent (e.g., CellTiter-Glo) if the Ag+ cells are selectively lysed beforehand or if their contribution to the signal is negligible.
-
Plot the viability of the Ag- cells as a function of ADC concentration to determine the IC₅₀ for bystander killing.
-
Conclusion
The choice of linker technology is a critical determinant of an ADC's bystander killing potential. ADCs with hydrophilic, non-cleavable linkers offer a distinct advantage in applications where a highly targeted, localized cell killing is desired with minimal damage to surrounding tissues. This strategy minimizes the bystander effect by ensuring the released cytotoxic metabolite is hydrophilic and membrane-impermeable.
Conversely, for treating solid tumors with heterogeneous antigen expression, a cleavable linker that releases a membrane-permeable payload is often preferred to maximize efficacy through the bystander effect. The experimental protocols outlined here provide a robust framework for quantitatively assessing this critical attribute, enabling researchers to make informed decisions in the design and optimization of next-generation antibody-drug conjugates.
References
A Researcher's Guide to Biophysical Assays for Confirming Protein Degradation by PROTACs
A comparative analysis of key methodologies for validating the mechanism and efficacy of Proteolysis-Targeting Chimeras, including those with NH-bis(PEG4-acid) linkers.
For researchers and drug development professionals in the field of targeted protein degradation (TPD), rigorously confirming the mechanism of action of a Proteolysis-Targeting Chimera (PROTAC) is paramount. This guide provides a comparative overview of essential biophysical assays used to validate each step of the PROTAC-mediated degradation pathway, from initial target engagement to final protein elimination. While the principles discussed are broadly applicable, they are entirely relevant for PROTACs utilizing common linker technologies such as the flexible NH-bis(PEG4-acid) structure.
The efficacy of a PROTAC hinges on its ability to form a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This guide will detail the assays used to dissect this process, offering quantitative comparisons, detailed experimental protocols, and workflow visualizations to aid in experimental design and data interpretation.
The PROTAC-Mediated Degradation Pathway
The mechanism of action for PROTACs is a multi-step process within the cell. A successful PROTAC molecule must act as a bridge, bringing the target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin, marking the target for destruction.[3]
Caption: The PROTAC-mediated protein degradation pathway.
Stage 1: Quantifying Binary and Ternary Complex Formation
The foundational event in PROTAC activity is the formation of a stable ternary complex. Several biophysical techniques can quantify the binding affinities of the PROTAC to its individual partners (binary binding) and the stability of the fully formed ternary complex. These assays are crucial for understanding structure-activity relationships (SAR) and optimizing linker design.
Comparison of Key Biophysical Assays
| Assay | Principle | Key Outputs | Throughput | Sample Consumption | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | KD (affinity), kon/koff (kinetics), Stoichiometry, Cooperativity. | Medium | Low-Medium | Real-time, label-free kinetic data. | Requires protein immobilization; mass transport artifacts can occur. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Low | High | Gold standard for thermodynamics; label-free, in-solution. | Low throughput; requires large amounts of pure protein. |
| Biolayer Interferometry (BLI) | Measures changes in light interference patterns upon binding to a biosensor tip. | KD (affinity), kon/koff (kinetics). | High | Low | Real-time, label-free; higher throughput than SPR. | Lower sensitivity than SPR; not ideal for very fast kinetics. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores on binding partners. | Proximity binding, relative affinity (IC50/EC50). | High | Low | Homogeneous, high-throughput screening (HTS) compatible. | Requires labeled proteins/antibodies; prone to artifacts. |
Representative Experimental Data
The following table summarizes typical binding affinity data for the well-characterized PROTAC MZ1, which recruits the E3 ligase VHL to degrade BRD4.
| Interaction | Technique | Reported KD (nM) | Reference |
| MZ1 : VHL | ITC | 66 | |
| MZ1 : VHL | SPR | 29 | |
| MZ1 : BRD4BD2 | ITC | 4 | |
| MZ1 : BRD4BD2 | SPR | 1 | |
| Ternary Complex (VHL:MZ1:BRD4BD2) | ITC | 4 |
Note: KD values can vary based on experimental conditions and assay format.
Stage 2: Confirming Target Engagement in a Cellular Context
While in vitro assays are essential, confirming that a PROTAC engages its target protein within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability changes when a ligand binds to it. In a typical CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and the amount of remaining soluble protein is quantified. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates direct binding. CETSA can be performed on intact cells or cell lysates and can be coupled with mass spectrometry for proteome-wide selectivity profiling.
Stage 3: Measuring Target Protein Degradation
The ultimate confirmation of PROTAC efficacy is the quantifiable reduction of the target protein. Western blotting and mass spectrometry-based proteomics are the gold-standard methods for this final validation step.
Comparison of Degradation Quantification Assays
| Assay | Principle | Key Outputs | Throughput | Pros | Cons |
| Western Blot | Antibody-based detection of a specific protein separated by size. | % Degradation, DC50 (concentration for 50% degradation), Degradation kinetics. | Low-Medium | Widely accessible; provides molecular weight confirmation. | Semi-quantitative; antibody-dependent. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies thousands of proteins in a sample. | % Degradation of target, Proteome-wide off-target analysis. | Low | Unbiased, global view of protein changes; highly sensitive and specific. | Requires specialized equipment and expertise; complex data analysis. |
Representative Degradation Data
| PROTAC | Target | Cell Line | Assay | DC50 | Reference |
| dBET6 | BRD4 | MCF-7 | Western Blot | 14 nM |
Experimental Workflow & Protocols
A logical progression of assays is key to efficiently characterizing a novel PROTAC. The workflow typically moves from in vitro characterization to cellular validation.
Caption: A typical experimental workflow for PROTAC characterization.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing ternary complex formation.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a suitable sensor chip (e.g., Series S CM5) via amine coupling to achieve a target response of ~100 resonance units (RUs).
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC molecule over the E3 ligase surface to determine the binary binding affinity and kinetics.
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary interaction kinetics.
-
Ternary Complex Formation: To measure ternary complex kinetics, inject a constant, saturating concentration of the POI mixed with a dilution series of the PROTAC over the immobilized E3 ligase surface. Alternatively, pre-mix a constant concentration of PROTAC with a dilution series of the POI.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD. Cooperativity can be assessed by comparing the affinity of the ternary complex to the binary interactions.
Detailed Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the key steps to quantify protein degradation in cells.
-
Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time period (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of each protein sample in Laemmli buffer at 95-100°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., Actin, GAPDH) to normalize the data.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 value.
Conclusion
Confirming the activity of a novel PROTAC requires a multi-faceted approach employing a suite of orthogonal biophysical and cellular assays. By systematically evaluating binary and ternary complex formation, confirming cellular target engagement, and quantifying target degradation, researchers can build a comprehensive data package to validate the intended mechanism of action and guide the optimization of potent and selective protein degraders.
References
Navigating the Nexus of PROTAC Activity: A Comparative Guide to In Vitro and In Vivo Correlation
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides a comparative analysis of the activity of a representative Bromodomain and Extra-Terminal domain (BET) protein-targeting Proteolysis Targeting Chimera (PROTAC), MZ1, which utilizes a polyethylene glycol (PEG) linker. While specific experimental data for a PROTAC employing the precise NH-bis(PEG4-acid) linker is not publicly available, the principles of in vitro and in vivo correlation are broadly applicable. Here, we delve into the experimental data of MZ1 and compare its performance with the parent small molecule inhibitor, JQ1, to illuminate the advantages of the PROTAC modality.
The PROTAC Advantage: From Benchtop to Preclinical Models
PROTACs represent a revolutionary therapeutic strategy, inducing the degradation of target proteins rather than merely inhibiting their function. This is achieved through their unique bifunctional nature, simultaneously binding a target protein and an E3 ubiquitin ligase to trigger the cell's own protein disposal machinery. The linker connecting these two binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex it forms with the target protein and the E3 ligase.
Unveiling the Mechanism: The PROTAC-Mediated Degradation Pathway
The activity of a PROTAC is initiated by the formation of a ternary complex between the target protein (in this case, BRD4), the PROTAC molecule, and an E3 ubiquitin ligase (for MZ1, this is VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
In Vitro Performance: Degradation and Cellular Impact
The initial evaluation of a PROTAC's activity is conducted through a series of in vitro assays. These experiments are crucial for determining the potency and efficacy of the molecule in a controlled cellular environment.
Quantitative In Vitro Data Summary
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MZ1 | BRD2/3/4 | HeLa | ~100 | >90 | ~250 |
| JQ1 | BRD2/3/4 | HeLa | N/A | N/A | ~500 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the compound required to inhibit cell proliferation by 50%.
-
N/A: Not applicable, as JQ1 is an inhibitor and does not induce degradation.
The data clearly demonstrates that MZ1 is a potent degrader of BET proteins, achieving over 90% degradation at nanomolar concentrations. While both MZ1 and JQ1 inhibit cell proliferation, MZ1 does so at a lower concentration, highlighting the enhanced potency that can be achieved through protein degradation.
In Vivo Efficacy: Translating Cellular Activity to Animal Models
The ultimate test of a therapeutic candidate is its performance in a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a PROTAC's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.
Quantitative In Vivo Data Summary
| Compound | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| MZ1 | MMTV-Wnt1 mouse model of breast cancer | 50 mg/kg, i.p., daily | Significant tumor regression |
| JQ1 | MMTV-Wnt1 mouse model of breast cancer | 50 mg/kg, i.p., daily | Tumor growth inhibition |
In a mouse model of breast cancer, MZ1 demonstrated superior anti-tumor activity compared to JQ1, leading to significant tumor regression. This enhanced in vivo efficacy is attributed to the catalytic nature of PROTACs; a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sustained and profound biological effect.
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental design is paramount in drug discovery. Below are detailed methodologies for the key experiments cited in this guide.
Western Blotting for Protein Degradation
Evaluating the Pharmacokinetics of NH-bis(PEG4-acid) Containing Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pharmacokinetic (PK) profile of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of linker technology plays a pivotal role in dictating the in vivo fate of the conjugate. This guide provides a comparative evaluation of the expected pharmacokinetic properties of conjugates containing the non-cleavable NH-bis(PEG4-acid) linker against other established conjugation strategies. The information is supported by experimental data from representative molecules and detailed protocols for key pharmacokinetic assessments.
The Role of NH-bis(PEG4-acid) Linker in Pharmacokinetics
The NH-bis(PEG4-acid) linker is a homobifunctional linker featuring two tetraethylene glycol (PEG4) chains terminating in carboxylic acid groups. This structure imparts specific characteristics to the resulting conjugate that are expected to influence its pharmacokinetic behavior. As a non-cleavable linker, it is designed to remain intact in circulation, with drug release occurring primarily through the degradation of the antibody backbone within the target cell's lysosome. The inclusion of PEG chains is intended to improve hydrophilicity and potentially prolong circulation half-life.
Comparative Pharmacokinetic Data
To contextualize the expected performance of NH-bis(PEG4-acid) containing conjugates, this section presents pharmacokinetic data from well-characterized antibody-drug conjugates (ADCs) with different linker types (cleavable and non-cleavable) and other PEGylated proteins.
| Molecule | Conjugate Type | Linker Type | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Trastuzumab Emtansine (T-DM1) | Antibody-Drug Conjugate | Non-cleavable (thioether) | ~3.94 days | 0.676 L/day | 3.127 L | [1][2] |
| Brentuximab Vedotin (Adcetris) | Antibody-Drug Conjugate | Cleavable (valine-citrulline) | ADC: ~4-6 days, MMAE: ~3-4 days | ADC: 1.56 L/day, MMAE: 55.7 L/day | ADC: 4.29 L, MMAE: 79.8 L | [3][4][5] |
| Peginterferon alfa-2a (40 kDa branched PEG) | PEGylated Protein | N/A | ~50 hours (absorption half-life) | Reduced >100-fold vs. interferon alfa | Restricted | |
| Peginterferon alfa-2b (12 kDa linear PEG) | PEGylated Protein | N/A | ~4.6 hours (absorption half-life) | Reduced ~10-fold vs. interferon alfa | Similar to interferon alfa |
Note: The data presented are from human clinical studies and are intended to provide a comparative perspective. Direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.
Based on the principles of non-cleavable linkers and PEGylation, a conjugate utilizing NH-bis(PEG4-acid) is anticipated to exhibit:
-
A long half-life , comparable to or potentially longer than that of T-DM1, due to the stability of the non-cleavable linker and the hydrophilic nature of the PEG chains.
-
Low clearance , as the PEGylation is expected to reduce renal filtration and uptake by the reticuloendothelial system.
-
A relatively small volume of distribution , indicating that the conjugate is primarily confined to the vascular compartment.
Experimental Protocols for Pharmacokinetic Evaluation
Detailed and robust experimental protocols are essential for the accurate assessment of the pharmacokinetic properties of novel bioconjugates.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an NH-bis(PEG4-acid) containing conjugate in a murine model.
Materials:
-
Test conjugate (e.g., antibody conjugated with a payload via NH-bis(PEG4-acid) linker)
-
Female BALB/c mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dosing: Administer the test conjugate to mice via intravenous (IV) injection into the tail vein at a predetermined dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or saphenous vein at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs, and 168 hrs).
-
Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Methods for Quantitation
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody Concentration
Objective: To quantify the total concentration of the antibody (both conjugated and unconjugated) in plasma samples.
Materials:
-
96-well microtiter plates
-
Antigen specific to the antibody portion of the conjugate
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plates with the target antigen overnight at 4°C.
-
Blocking: Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add TMB substrate. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Determine the concentration of the total antibody in the samples by interpolating from the standard curve.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Conjugated Drug Concentration
Objective: To quantify the concentration of the payload still conjugated to the antibody.
Materials:
-
LC-MS/MS system
-
Affinity capture beads (e.g., Protein A/G)
-
Digestion enzyme (e.g., papain or IdeS)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Solid-phase extraction (SPE) cartridges
-
Mobile phases and analytical column suitable for peptide/small molecule analysis
Procedure:
-
Immunocapture: Capture the antibody-drug conjugate from plasma using affinity capture beads.
-
Elution and Digestion: Elute the captured ADC and digest it with an appropriate enzyme to release the payload-linker-peptide fragment.
-
Reduction and Alkylation: Reduce and alkylate the sample to break disulfide bonds.
-
Sample Cleanup: Purify the sample using SPE to remove interfering substances.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the unique fragment of the payload still attached to a piece of the linker and antibody.
-
Quantification: Determine the concentration of the conjugated payload by comparing the response to a standard curve prepared with a reference standard.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating the pharmacokinetics of these conjugates, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for pharmacokinetic evaluation.
Caption: Mechanism of action for a non-cleavable linker ADC.
References
- 1. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30-Expressing Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. ovid.com [ovid.com]
The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Analysis of PEG Linkers
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A crucial, yet often understated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of PROTACs with different PEG linker lengths, supported by representative experimental data, and details the methodologies for their evaluation.
The optimal length of the PEG linker is a critical parameter that profoundly influences a PROTAC's efficacy.[1][2] It dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a productive ternary complex.[1] Conversely, an excessively long linker can lead to an unstable complex with reduced degradation efficiency.[1] Therefore, the systematic evaluation of varying linker lengths is a cornerstone of rational PROTAC design.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, this section presents a summary of representative experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The data is compiled from various studies and is intended to be illustrative of the general trends observed.
| Linker Length | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Ternary Complex Affinity (Kd, nM) | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | 55 | 30 | 50 | 85 |
| PEG4 | 24 | 52 | 15 | 25 | 95 |
| PEG5 | 26 | 58 | 10 | 10 | >98 |
| PEG6 | 28 | 60 | 20 | 35 | 90 |
-
Kd: Dissociation constant, a measure of binding affinity (lower values indicate higher affinity).
-
DC50: Half-maximal degradation concentration, the concentration of PROTAC required to degrade 50% of the target protein (lower values indicate higher potency).
-
Dmax: Maximum percentage of target protein degradation.
This table summarizes representative data compiled from multiple sources and should be considered illustrative.
The PROTAC Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs involves a series of orchestrated molecular events, culminating in the degradation of the target protein. A typical experimental workflow to evaluate the efficacy of PROTACs with varying linker lengths involves synthesis, biochemical and biophysical characterization, and cellular assays.
Figure 1: PROTAC Signaling Pathway. This diagram illustrates the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).
Figure 2: Experimental Workflow. This diagram outlines the key stages in the comparative analysis of PROTACs with different PEG linker lengths, from synthesis to in vivo evaluation.
Detailed Experimental Protocols
Protocol 1: PROTAC Synthesis with PEG Linkers
This protocol outlines a general approach for the synthesis of a PROTAC library with varying PEG linker lengths via amide bond formation.
Materials:
-
Target protein ligand with a carboxylic acid or amine handle.
-
E3 ligase ligand with a carboxylic acid or amine handle.
-
Amine-PEGn-Boc and COOH-PEGn-amine linkers of varying lengths (n=3, 4, 5, 6).
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Trifluoroacetic acid (TFA) for Boc deprotection.
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
Procedure:
-
Coupling of the first ligand to the PEG linker:
-
Dissolve the ligand (with a carboxylic acid) and the amine-PEGn-Boc linker in DMF.
-
Add HATU, HOBt, and DIPEA to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified product in DCM.
-
Add TFA and stir at room temperature.
-
Remove the solvent and TFA under reduced pressure.
-
-
Coupling of the second ligand:
-
Dissolve the deprotected intermediate and the second ligand (with a carboxylic acid) in DMF.
-
Add HATU, HOBt, and DIPEA.
-
Stir at room temperature until the reaction is complete.
-
-
Purification:
-
Purify the final PROTAC product by preparative HPLC to obtain the desired purity.
-
Characterize the final product by LC-MS and NMR.
-
Repeat this procedure for each PEG linker length to generate a library of PROTACs for comparative analysis.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of the target protein in cells treated with PROTACs.
Materials:
-
Cell line expressing the target protein.
-
PROTACs with varying PEG linker lengths.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting procedure for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot dose-response curves to determine the DC50 and Dmax values.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein, E3 ligase, and PROTACs.
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Separately, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (Kd) of the ternary complex.
-
Cooperativity can be assessed by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.
-
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective PROTACs. As demonstrated by the representative data, even subtle changes in linker length can significantly impact degradation potency and efficacy. A systematic approach, employing a panel of PROTACs with varying PEG linker lengths, is essential for identifying the optimal linker for a given target and E3 ligase pair. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these comparative analyses, thereby accelerating the development of novel and potent protein-degrading therapeutics. It is important to note that the optimal linker length is highly context-dependent and must be empirically determined for each new PROTAC system.
References
A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with PEG-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The linker component of the PROTAC, which bridges the target-binding and E3 ligase-binding moieties, plays a critical role in the stability and conformation of this complex, ultimately influencing degradation efficiency. This guide provides a comparative overview of key biophysical and structural techniques used to characterize ternary complexes, with a focus on PROTACs incorporating polyethylene glycol (PEG) linkers, such as the readily available NH-bis(PEG4-acid).
While direct structural data for PROTACs utilizing the specific NH-bis(PEG4-acid) linker is not extensively available in published literature, the principles and methodologies outlined here are broadly applicable to PROTACs with similar flexible PEG linkers. The presented data from studies on well-characterized PEG-linked PROTACs targeting proteins like BRD4 and SMARCA2 serve as valuable reference points for researchers designing and evaluating novel degraders.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is crucial for gaining a comprehensive understanding of ternary complex formation. Each method offers unique insights into the binding thermodynamics, kinetics, and high-resolution structure of the complex.
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), affinity (KD), and cooperativity (α)[1][2][3][4] | Real-time, label-free analysis; provides detailed kinetic information[2]; medium throughput. | Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be a concern. | Medium |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding; cooperativity (α) | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction. | Low throughput; requires relatively large amounts of high-purity protein; sensitive to buffer mismatches. | Low |
| X-Ray Crystallography | High-resolution (atomic level) 3D structure of the ternary complex. | Provides detailed insights into molecular interactions, guiding structure-based drug design. | Technically challenging, requiring successful protein crystallization which can be a major bottleneck; provides a static picture of the complex. | Very Low |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ternary complex in a near-native state. | Does not require crystallization; can characterize large and flexible complexes; provides information on conformational heterogeneity. | Requires specialized equipment and expertise; data processing can be complex. | Low |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity-based assay to confirm ternary complex formation and measure binding affinity. | High-throughput potential; can be performed in solution and in cells. | Requires labeling of binding partners, which may interfere with the interaction; provides indirect structural information. | High |
Experimental Data for PEG-Linked PROTACs
Table 1: Biophysical Data for the BRD4-Degrading PROTAC MZ1 (with a PEG-based linker)
MZ1 is a well-studied PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade BRD4.
| Interaction | Technique | Parameter | Value | Reference |
| MZ1 - VHL | SPR | KD | 29 nM | |
| MZ1 - BRD4BD2 | SPR | KD | 1 nM | |
| VHL:MZ1:BRD4BD2 (Ternary Complex) | SPR | KD | 5.4 nM | |
| VHL:MZ1:BRD4BD2 (Ternary Complex) | ITC | KD | 4 nM | |
| Cooperativity (α) | SPR/ITC | α | ~15-26 |
Table 2: Structural and Biophysical Data for a SMARCA2-Degrading PROTAC with a PEG Linker
This PROTAC also utilizes the VHL E3 ligase to target the SMARCA2 bromodomain.
| Interaction | Technique | Parameter | Value | Reference |
| PROTAC - VCB Complex | Not Specified | KD | Not Specified | |
| PROTAC - SMARCA2BD | Not Specified | KD | Not Specified | |
| VCB:PROTAC:SMARCA2BD (Ternary Complex) | X-Ray Crystallography | Resolution | High | |
| Cooperativity (α) | Not Specified | α | Positive Cooperativity Observed |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for three key techniques used in the characterization of PROTAC ternary complexes.
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
-
Protein and Compound Preparation :
-
Dialyze the target protein and E3 ligase into the same buffer to minimize buffer mismatch artifacts.
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer. The final DMSO concentration should be matched in all solutions.
-
-
Binary Interaction Measurements :
-
PROTAC to E3 Ligase : Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine the binary binding affinity (KD1).
-
PROTAC to Target Protein : Titrate the PROTAC solution into the target protein solution to determine the binary binding affinity (KD2).
-
-
Ternary Complex Measurement :
-
Prepare a solution of the E3 ligase in the ITC cell.
-
Prepare a solution of the target protein in the syringe at a concentration sufficient to saturate the E3 ligase upon injection.
-
In a separate experiment, prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex to determine the apparent KD for ternary complex formation (KD,app).
-
-
Data Analysis :
-
Fit the titration data to a suitable binding model to obtain the thermodynamic parameters (KD, ΔH, n).
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,app.
-
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Chip Preparation and Ligand Immobilization :
-
Activate a sensor chip (e.g., CM5) according to the manufacturer's instructions.
-
Immobilize one of the proteins (typically the E3 ligase or the target protein) onto the chip surface via amine coupling or using an affinity tag (e.g., His-tag).
-
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding kinetics and affinity.
-
Regenerate the chip surface between injections if necessary.
-
-
Ternary Complex Analysis :
-
Prepare a series of solutions containing a fixed, saturating concentration of the second protein partner (the one not immobilized) and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein surface to measure the kinetics and affinity of ternary complex formation.
-
-
Data Analysis :
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by comparing the KD of the binary interaction with the KD of the ternary complex formation.
-
X-Ray Crystallography Protocol for Ternary Complex Structure Determination
-
Protein Expression and Purification :
-
Overexpress and purify the target protein and the E3 ligase complex to high homogeneity.
-
-
Ternary Complex Formation and Purification :
-
Incubate the purified target protein, E3 ligase, and the PROTAC in stoichiometric amounts to form the ternary complex.
-
Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.
-
-
Crystallization :
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination :
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structural model against the experimental data.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logical flow of experiments and the underlying biological processes is facilitated by clear diagrams.
Caption: Workflow for characterizing PROTAC ternary complexes.
Caption: PROTAC-mediated protein degradation pathway.
This guide provides a foundational understanding of the methods used to analyze PROTAC-induced ternary complexes. For researchers working with novel PROTACs containing NH-bis(PEG4-acid) or other PEG linkers, the presented techniques and representative data offer a robust framework for experimental design and data interpretation, ultimately accelerating the development of effective protein degraders.
References
Safety Operating Guide
Proper Disposal of NH-bis(PEG4-acid): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NH-bis(PEG4-acid). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling, minimize environmental impact, and maintain regulatory compliance. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate personal protective equipment (PPE). All handling of NH-bis(PEG4-acid) waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential aerosols or vapors.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious lab coat
-
A suitable respirator may be required depending on the scale of handling and ventilation available.[1]
Hazard Summary for Structurally Related Compounds
| Property | Information | Source Analogy |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | NH-bis(PEG4-OH)[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | NH-bis(PEG4-OH)[1] |
| First Aid Measures | Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes immediately with large amounts of water. Ingestion: Wash out mouth with water; do NOT induce vomiting. Call a physician. | NH-bis(PEG4-OH)[1] |
Step-by-Step Disposal Protocol
The proper disposal of NH-bis(PEG4-acid) is crucial for laboratory safety and environmental protection. The following protocol outlines the necessary steps for its disposal as hazardous chemical waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix NH-bis(PEG4-acid) waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous Waste: Collect all aqueous solutions containing NH-bis(PEG4-acid) in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Given its acidic nature, this waste should be stored separately from bases and reactive metals.
-
Solid Waste: Unused or expired solid NH-bis(PEG4-acid) should be collected in its original container or a sealed, labeled waste bag and placed within a designated solid hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with NH-bis(PEG4-acid) must be disposed of in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous aqueous waste.
Step 2: Neutralization of Acidic Waste (if permissible)
Depending on local regulations and institutional protocols, the neutralization of acidic waste may be an option.
-
If permitted, dilute the acidic aqueous waste to a concentration below 10% by slowly adding the acid waste to cold water.
-
Neutralize the diluted solution by slowly adding a weak base, such as sodium bicarbonate or sodium hydroxide, while stirring. Monitor the pH until it is within a neutral range (typically pH 6-8).
-
Even after neutralization, the resulting solution may still be considered hazardous due to its aquatic toxicity and should be disposed of as hazardous aqueous waste unless otherwise specified by your EHS office.
Step 3: Labeling and Storage
Properly labeling and storing chemical waste is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "NH-bis(PEG4-acid)," and associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard").
-
Storage: Keep all hazardous waste containers securely sealed and stored in a designated, well-ventilated secondary containment area while awaiting pickup by a licensed disposal company.
Step 4: Professional Disposal
NH-bis(PEG4-acid) waste must be disposed of through a licensed and approved waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of NH-bis(PEG4-acid) waste.
Caption: Decision workflow for the safe disposal of NH-bis(PEG4-acid).
References
Personal protective equipment for handling NH-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling NH-bis(PEG4-acid), a non-cleavable linker used in bioconjugation. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge. |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental compliance.
Storage and Handling:
-
Storage Condition: Store at -20°C in a tightly sealed container to prevent moisture absorption, as the compound is hygroscopic.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particles. Avoid direct contact with skin and eyes.
Disposal Plan:
Dispose of NH-bis(PEG4-acid) and any contaminated materials in accordance with local, state, and federal regulations. For small quantities, consult your institution's chemical waste disposal program.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of NH-bis(PEG4-acid).
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a chemical fume hood.
-
Allow the NH-bis(PEG4-acid) container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of NH-bis(PEG4-acid) into the tube.
-
-
Dissolution:
-
Add the appropriate solvent (e.g., water, DMSO, DMF) to the tube to achieve the desired concentration.
-
Vortex or gently agitate the tube until the solid is completely dissolved. The hydrophilic PEG spacer enhances solubility in aqueous media.
-
-
Storage:
-
Store the stock solution at -20°C or as recommended for your specific application. For N-Boc-N-bis(PEG4-acid), stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of NH-bis(PEG4-acid) from receipt to disposal.
Caption: Workflow for safe handling of NH-bis(PEG4-acid).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
